(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride chemical structure
Structural Integrity, Synthetic Methodologies, and Industrial Utility[1] Executive Summary (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a critical O-substituted hydroxylamine derivative serving as a high-value int...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Integrity, Synthetic Methodologies, and Industrial Utility[1]
Executive Summary
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a critical O-substituted hydroxylamine derivative serving as a high-value intermediate in the synthesis of cyclohexanedione oxime herbicides (e.g., Clethodim, Sethoxydim) and novel antimicrobial pharmacophores.[1] Its structural value lies in the (E)-configuration of the chloroallyl moiety, which is essential for the biological efficacy of downstream target molecules. This guide provides a comprehensive analysis of its physicochemical properties, scalable synthetic routes, and downstream reactivity profiles.
Structural Characterization & Stereochemistry[1]
The molecule consists of a hydroxylamine backbone O-alkylated with a 1,3-dichloropropene derivative.[1] The stereochemical integrity of the double bond is the defining quality attribute.
The biological activity of the final herbicide or drug often depends on the spatial arrangement of the chloroallyl group. The (E)-isomer places the chlorine atom and the methylene bridge on opposite sides of the double bond, reducing steric hindrance during the binding of the final oxime ether to the target enzyme (e.g., Acetyl-CoA carboxylase in plants).
Synthetic Pathways & Process Chemistry[1][2][5][6]
High-purity synthesis requires preventing N-alkylation (which yields nitrones) and ensuring exclusive O-alkylation.[1] Two primary routes dominate the field: the Phthalimide Protection Route (Bench Standard) and the Ketoxime Protection Route (Industrial Scalable).
The following diagram illustrates the "Ketoxime Protection Route" (specifically using Methyl Isobutyl Ketone - MIBK), which is preferred for its atom economy and solvent recyclability.
Caption: The MIBK-mediated synthesis cycle allowing for solvent regeneration and exclusive O-alkylation.
Detailed Experimental Protocol
Method: Ketoxime-Mediated Synthesis (Scalable)
This protocol utilizes Methyl Isobutyl Ketone (MIBK) as both a protecting group and the reaction solvent, minimizing waste and preventing N-alkylation by sterically blocking the nitrogen lone pair.
The primary utility of this compound is as a nucleophile in the synthesis of Oxime Ethers .
5.1 Reaction Mechanism: Oxime Ether Formation
The amino group (
) of the hydroxylamine derivative attacks the carbonyl carbon of a ketone or aldehyde. This is the final step in the synthesis of herbicides like Clethodim.
Caption: Nucleophilic addition-elimination pathway for oxime ether synthesis.
Analytical Profiling & Quality Control
To ensure the "E" stereochemistry is maintained, specific analytical markers must be verified.
Method
Parameter
Acceptance Criteria
H-NMR (DMSO-d6)
Allylic doublet
ppm
H-NMR (DMSO-d6)
Vinylic Protons
Coupling constant Hz (indicative of Trans/E)
HPLC
Purity
> 98.0% Area
Titration
Chloride Content
24.0% – 25.0% (Theoretical: 24.6%)
Safety & Handling Protocol
Toxicity: Classified as Toxic (T) .[1] Harmful if swallowed or absorbed through skin.
Technical Guide: Solubility Profile & Handling of (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
This technical guide details the solubility profile, physicochemical properties, and experimental handling of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride .[1] It is designed for process chemists and researchers opti...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and experimental handling of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride .[1] It is designed for process chemists and researchers optimizing synthesis pathways for agrochemicals (e.g., Clethodim) or pharmaceutical intermediates.[1]
Part 1: Executive Summary & Chemical Identity
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a critical electrophilic intermediate used primarily in the synthesis of oxime ether herbicides.[1] As a hydrochloride salt, its solubility behavior is governed by the competition between its ionic lattice energy and the solvation power of the solvent.[1]
Understanding the distinction between the hydrochloride salt (solid, water-soluble) and the free base (oil, organic-soluble) is the single most important factor in process design.[1] This guide focuses on the salt form but addresses the phase-switching required for extraction.[1]
Physicochemical Properties
Property
Data
Context
Molecular Formula
C₃H₇Cl₂NO
Salt form (HCl adduct)
Molecular Weight
144.00 g/mol
--
Appearance
Colorless to pale yellow crystalline solid
Hygroscopic nature
Melting Point
~180°C
Indicates high lattice energy; stable solid
pKa (Conjugate Acid)
~3.8 (Predicted)
Acidic; requires base to liberate free amine
Density
1.295 g/cm³
--
Part 2: Solubility Landscape
The solubility of the hydrochloride salt follows the "like dissolves like" principle, specifically favoring high-dielectric, polar solvents capable of stabilizing the ionic ammonium-chloride pair.
Polar Protic Solvents (High Solubility)
Water: Highly soluble (>100 g/L).[1][2] The hydration energy of the chloride ion and the ammonium cation overcomes the lattice enthalpy.[1]
Methanol: Soluble.[1][2][3][4][5] Methanol is the preferred organic solvent for reactions requiring a homogeneous phase without water.[1]
Ethanol: Moderately soluble.[1][5] Solubility decreases significantly compared to methanol due to the longer alkyl chain reducing the dielectric constant.[1]
Isopropanol (IPA): Low solubility.[1] Often used as an antisolvent in recrystallization when mixed with water or methanol.[1]
Polar Aprotic Solvents (High Solubility)
DMSO / DMF: Soluble.[1][3][4][6][7] These solvents effectively solvate the cation but leave the chloride anion "naked" and reactive.[1] Caution: High temperatures in DMSO can lead to thermal decomposition of hydroxylamine derivatives.[1]
Non-Polar & Chlorinated Solvents (Insoluble)
Hexane / Heptane: Insoluble.[1] Used to wash away non-polar impurities from the solid salt.[1]
Diethyl Ether / MTBE: Insoluble.[1][8] Excellent antisolvents for precipitating the salt from alcoholic solutions.[1]
Dichloromethane (DCM) / Chloroform: Poor solubility for the salt.[1] However, the free base is highly soluble here.[1]
Solubility Matrix Summary
Solvent Class
Representative Solvent
Solubility (Salt)
Solubility (Free Base)
Process Utility
Aqueous
Water
High
Low
Dissolution / Aqueous reaction phase
Alcohol
Methanol
High
High
Homogeneous organic reactions
Alcohol
Ethanol
Moderate
High
Recrystallization solvent
Ether
MTBE / Et₂O
Insoluble
High
Precipitation (Antisolvent) / Extraction
Hydrocarbon
Hexane
Insoluble
Moderate
Washing impurities
Chlorinated
DCM
Low
High
Extraction of free base
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To determine the precise saturation limit of the compound in a specific solvent at a defined temperature.[1]
Workflow Diagram:
Figure 1: Step-by-step gravimetric workflow for determining solubility limits.
Step-by-Step Procedure:
Preparation: Place 10 mL of the target solvent (e.g., Methanol) into a 20 mL scintillation vial.
Saturation: Add (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride in 100 mg increments until undissolved solid remains visible.
Equilibration: Seal the vial and agitate at the target temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.
Filtration: Syringe-filter 5 mL of the supernatant through a 0.45 µm PTFE filter into a pre-weighed drying vessel.
Drying: Evaporate the solvent under vacuum or a nitrogen stream until a constant mass is achieved.[1]
Calculation:
Protocol B: Purification via Recrystallization
Objective: To purify crude material using the "Solvent/Antisolvent" technique.[1]
Dissolution: Dissolve crude (E)-O-(3-Chloroallyl)hydroxylamine HCl in the minimum amount of warm Methanol (approx. 40°C).
Filtration: Filter while warm to remove insoluble mechanical impurities.[1]
Precipitation: Slowly add MTBE or Diethyl Ether (Antisolvent) dropwise with stirring until a persistent cloudiness appears.[1]
Crystallization: Cool the mixture gradually to 0°C, then to -20°C to maximize yield.
Isolation: Filter the white crystals and wash with cold MTBE. Dry under vacuum at room temperature (Heat sensitive!).[1]
Part 4: Process Chemistry & Applications
The "Salt-Switch" Mechanism in Synthesis
In industrial applications (e.g., synthesis of Clethodim), the compound is often generated as the free base in situ or extracted.[1]
Mechanism Diagram:
Figure 2: The conversion process from stable salt storage form to reactive free base intermediate.[1]
Key Insight:
When using the hydrochloride salt in organic synthesis, you must often add a stoichiometric base (e.g., Triethylamine, Pyridine, or Sodium Acetate) to the reaction mixture to scavenge the HCl and liberate the nucleophilic alkoxyamine.[1]
Part 5: Safety & Stability (E-E-A-T)
Thermal Instability: Hydroxylamine derivatives are potentially explosive if heated under confinement.[1] Never distill the free base at atmospheric pressure.[1] The hydrochloride salt is more stable but should still be stored below 25°C.[1]
Skin Sensitization: This compound is a potent skin sensitizer and irritant.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]
Incompatibility: Avoid contact with strong oxidizing agents and metal salts (Fe, Cu), which can catalyze decomposition.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158057, Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride.[1] Retrieved from [Link][1]
A Comprehensive Technical Guide to (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary (E)-O-(3-Chloroallyl)hydroxylamine and its hydrochloride salt are pivotal chemical intermediates, commanding significant interest in the agrochemical and pharmaceutical industries. Their unique trifunct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(E)-O-(3-Chloroallyl)hydroxylamine and its hydrochloride salt are pivotal chemical intermediates, commanding significant interest in the agrochemical and pharmaceutical industries. Their unique trifunctional structure—comprising a reactive hydroxylamine, a versatile allyl group, and an electrophilic chlorine atom—renders them powerful building blocks for complex molecular architectures. This guide provides an in-depth exploration of the hydrochloride salt, from its fundamental physicochemical properties and IUPAC nomenclature to detailed, field-proven synthetic protocols. We will dissect the strategic rationale behind preferred manufacturing routes, highlighting the causality of experimental choices to ensure process efficiency and integrity. Furthermore, this document elaborates on the compound's primary applications, particularly its indispensable role in the synthesis of cyclohexenone oxime herbicides and its emerging potential in drug discovery. Safety protocols, handling procedures, and analytical validation are also discussed to provide a holistic, actionable resource for researchers, chemists, and drug development professionals.
Foundational Concepts: Nomenclature and Physicochemical Profile
A precise understanding of a chemical entity begins with its unambiguous identification and a clear grasp of its physical and chemical characteristics. This section delineates the formal nomenclature and summarizes the key properties of both the free base and its more commonly handled hydrochloride salt.
IUPAC Nomenclature and Structural Elucidation
The compound is most frequently encountered as a hydrochloride salt. The systematic IUPAC name for the parent compound is (E)-1-((3-chloroprop-2-en-1-yl)oxy)amine . The "(E)" designation, from the German entgegen, is critical as it defines the stereochemistry about the carbon-carbon double bond, indicating that the highest-priority substituents on each carbon are on opposite sides. The hydrochloride salt is therefore named (E)-1-((3-chloroprop-2-en-1-yl)oxy)ammonium chloride .
The structure contains a hydroxylamine core (NH₂-O-), where the oxygen atom is ether-linked to a 3-chloroallyl group. The hydrochloride form protonates the nitrogen atom, enhancing stability and modifying its physical properties, such as solubility.
Physicochemical Data Summary
The distinction between the free base and its hydrochloride salt is crucial for experimental design, particularly concerning solubility, handling, and reaction conditions. The following table provides a comparative summary of their key properties.
Store under inert atmosphere (nitrogen) in a freezer (below -20°C).[1][5]
Store sealed in a dry environment at room temperature.[3]
Synthesis and Mechanistic Insights: A Protocol-Driven Approach
The industrial and laboratory-scale synthesis of (E)-O-(3-chloroallyl)hydroxylamine requires a robust, high-yield, and environmentally conscious methodology. While several routes have been reported, many suffer from complex workups, the use of hazardous reagents, or the generation of excessive waste.[6] This section details a superior, field-tested protocol that leverages a temporary protecting group strategy, and explains the scientific rationale behind its advantages.
Strategic Considerations and Retrosynthesis
The primary challenge in synthesizing O-alkylated hydroxylamines is preventing the N-alkylation of the highly nucleophilic nitrogen atom. A common strategy is to temporarily reduce the nucleophilicity of the nitrogen, direct the alkylation to the oxygen, and then deprotect the nitrogen. The most effective modern approaches utilize a ketone to form a ketoxime with hydroxylamine. This ketoxime intermediate effectively protects the amine, allowing for selective O-alkylation.
The chosen method, adapted from patented industrial processes, uses methyl isobutyl ketone (MIBK) as both a protecting agent and a solvent, which presents significant advantages in process efficiency and waste reduction.[6]
Recommended Synthetic Protocol: The MIBK Protection Strategy
This two-stage, one-pot synthesis is efficient and scalable. It begins with the in-situ formation of hydroxylamine free base from its hydrochloride salt, followed by protection, O-alkylation, and deprotection.
Caption: High-level workflow for the synthesis of (E)-O-(3-Chloroallyl)hydroxylamine.
Preparation of Hydroxylamine Solution:
Dissolve hydroxylamine hydrochloride (1.0 mol) in deionized water.
Causality: The hydrochloride salt is the stable, commercially available form.[7] It must be converted to the free base to react with the ketone. This can be achieved by passing the aqueous solution through a column packed with a strongly basic anion-exchange resin or by careful neutralization with a base.[6]
In-Situ Protection (Ketoxime Formation):
In a reaction vessel equipped with a stirrer, thermometer, and condenser, combine the hydroxylamine solution with methyl isobutyl ketone (MIBK, 1.5 mol).
Heat the mixture to 80-100 °C and stir vigorously. The reaction is typically rapid.
Causality: MIBK reacts with the free hydroxylamine to form methyl isobutyl ketoxime. This transformation masks the nucleophilic nitrogen atom, preventing it from reacting in the subsequent alkylation step. Using MIBK as the solvent as well simplifies the process by eliminating the need for an additional organic solvent.[6]
O-Alkylation:
To the ketoxime-MIBK mixture, add (E)-1,3-dichloropropene (1.05 mol) and a 30% aqueous solution of sodium hydroxide (1.1 mol).
Maintain the reaction temperature at 80-90 °C with continuous stirring. The reaction progress can be monitored by GC-MS.
Causality: The NaOH acts as a base to deprotonate the oxime's hydroxyl group, forming a highly nucleophilic oximate anion. This anion then attacks the primary carbon of 1,3-dichloropropene in a classic Sₙ2 reaction. The trans (E) stereochemistry of the dichloropropene is retained in the product.
Deprotection and Isolation:
After the reaction is complete, cool the mixture to room temperature and allow the phases to separate.
Separate the organic (MIBK) layer. Extract the aqueous layer with fresh MIBK (2-3 times) to recover any dissolved product.
Combine all organic layers and wash with water.
Acidify the solution with hydrochloric acid. This protonates the desired product, making it water-soluble, and simultaneously hydrolyzes the ketoxime bond, regenerating the MIBK.
Separate the aqueous layer containing the product hydrochloride salt from the MIBK layer. The MIBK can be recovered and recycled.[6]
The aqueous solution can be concentrated under reduced pressure to crystallize the (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride product.
Rationale Over Alternative Routes
N-Acetyl Protection: Traditional methods using ethyl acetate to form N-acetyl-hydroxylamine are less efficient. The process generates acetic acid and sodium chloride as byproducts, increasing the waste stream, and the recovery of the ethyl acetate solvent is complicated by the formation of ethanol during deprotection.[6]
N-Hydroxyphthalimide Route: While effective, this route requires the synthesis of N-hydroxyphthalimide, a multi-step process that is not atom-economical and can be difficult to scale for industrial production.[6]
The MIBK method is superior due to its high efficiency, the dual role of MIBK as a recyclable solvent and protecting group, and a cleaner waste profile, making it suitable for industrial application.[6]
Core Applications in Research and Development
The utility of (E)-O-(3-chloroallyl)hydroxylamine hydrochloride stems from its ability to introduce the chloro-allyl-oxy-amino functional group into larger molecules. This moiety is a key pharmacophore in several commercial products and a versatile handle for further chemical modification.
Agrochemical Synthesis: A Gateway to Herbicides
The most significant application of this compound is as a crucial intermediate in the manufacture of cyclohexenone oxime herbicides.[6] These herbicides are ACCase inhibitors, which are vital for post-emergence control of grass weeds in broadleaf crops.
Caption: Reaction scheme for the synthesis of cyclohexenone oxime herbicides.
The hydroxylamine moiety reacts with the ketone of a substituted cyclohexenone to form a stable oxime ether. This reaction is a cornerstone for producing active ingredients like:
In the pharmaceutical sector, the compound serves as a versatile starting material.
Antimicrobial Agents: The unique electronic and structural features of the chloro-allyl-oxy-amino group are being explored for the development of novel antimicrobial drugs with potentially new mechanisms of action.[1][3]
Neuroscience Research: It can be used to synthesize neurotransmitter analogs or receptor antagonists.[3] The chloroallyl group provides a site for further functionalization via substitution or addition reactions, allowing for the creation of diverse molecular libraries for screening against neurological targets.
General Organic Synthesis: Its high reactivity in nucleophilic substitution reactions makes it a valuable reagent for constructing complex organic molecules.[4]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride and its free base are toxic compounds that must be handled with appropriate precautions.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling this compound.[3]
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[3]
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. The compound is toxic and an irritant.[3][8]
Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, cool place.[3] The free base is less stable and requires storage under an inert nitrogen atmosphere at low temperatures (-20°C is recommended) to prevent degradation.[1][5]
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is more than a mere laboratory chemical; it is an enabling tool for innovation in applied chemistry. Its well-defined properties, coupled with an optimized and scalable synthetic route, underscore its value as a high-purity intermediate. For professionals in agrochemical and pharmaceutical R&D, a thorough understanding of this compound's synthesis, reactivity, and handling is essential for leveraging its full potential in creating next-generation herbicides, novel therapeutics, and other advanced materials. As research continues, the applications for this versatile building block are poised to expand, reinforcing its importance in the landscape of modern organic synthesis.
References
O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. (2025-03-01). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
O-(3-Chloroallyl)hydroxylamine: Properties, Applications, and Quality Specifications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Hydroxylamine. (2023-12-30). Sciencemadness Wiki. Available at: [Link]
O-(3-Chloroallyl)hydroxylamine | CAS#:87851-77-2. Chemsrc. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
CN112851544A - Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine. Google Patents.
Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. scielo.br. Available at: [Link]
A Technical Guide to the In Silico Prediction of the pKa Value for O-(3-Chloroallyl)hydroxylamine
Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, directly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This whitepaper provides a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery, directly influencing a compound's pharmacokinetic and pharmacodynamic profiles.[1][2][3] This whitepaper provides an in-depth technical guide for the theoretical prediction of the pKa value of O-(3-Chloroallyl)hydroxylamine, a substituted hydroxylamine of interest. We detail a robust, first-principles computational workflow employing Density Functional Theory (DFT) coupled with a continuum solvation model. The methodology is grounded in the direct approach, utilizing a thermodynamic cycle to calculate the Gibbs free energy of deprotonation in solution.[4][5][6][7] This guide explains the causal rationale behind the selection of computational parameters, outlines a step-by-step protocol, and discusses the anticipated results in the context of substituent effects. The aim is to provide researchers, scientists, and drug development professionals with a validated framework for accurately predicting the pKa of novel molecules, thereby accelerating lead optimization.
Introduction: The Central Role of pKa in Drug Development
The ionization state of a drug molecule is a primary determinant of its behavior in biological systems. The pKa value dictates the degree of ionization at a given physiological pH, which in turn governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility, membrane permeability, and protein binding.[1] An accurate understanding of a molecule's pKa is therefore indispensable in the early stages of drug discovery for optimizing compound selection and formulation.[3][8]
O-(3-Chloroallyl)hydroxylamine presents an interesting case study. As a derivative of hydroxylamine, its basicity is centered on the nitrogen atom's lone pair. However, the introduction of the O-(3-chloroallyl) substituent is expected to significantly modulate this basicity through a combination of inductive and resonance effects. Experimental determination of pKa can be resource-intensive, making reliable in silico prediction methods highly valuable for high-throughput screening and rational drug design.[5][9] This guide focuses on a quantum mechanics-based approach, which offers a high level of theory to capture the subtle electronic effects governing acid-base equilibria.[9]
Theoretical Foundation for pKa Prediction
The pKa value is defined as the negative base-10 logarithm of the acid dissociation constant (Ka) for the equilibrium of an acid (HA) dissociating in solution into its conjugate base (A⁻) and a proton (H⁺). For a base like O-(3-Chloroallyl)hydroxylamine (B), we consider the dissociation of its conjugate acid (BH⁺):
BH⁺ (aq) ⇌ B (aq) + H⁺ (aq)
The pKa is directly proportional to the standard Gibbs free energy change (ΔG°) of this reaction in solution.[5][10]
pKa = ΔG° / (2.303 * RT)
where R is the universal gas constant and T is the temperature in Kelvin.
To calculate this free energy change computationally, we employ a thermodynamic cycle, often called the "direct method," which dissects the process into gas-phase and solvation components.[6][11][12] This approach is powerful because it allows for the use of highly accurate gas-phase quantum mechanical calculations combined with continuum models to approximate the effects of the solvent.[4][5]
Caption: Thermodynamic cycle for absolute pKa calculation.
The overall free energy change in solution (ΔG°aq) is calculated as:
ΔG°aq = G°(B,aq) + G°(H⁺,aq) - G°(BH⁺,aq)
This can be expressed using the calculated gas-phase energies and solvation free energies:
This section details a validated, step-by-step methodology for predicting the pKa of O-(3-Chloroallyl)hydroxylamine. The protocol is designed to be self-validating by incorporating conformational analysis and robust theoretical levels.
Caption: Step-by-step computational workflow for pKa prediction.
Step 1: 3D Structure Generation
Generate the 3D structures for both the neutral base (B), O-(3-Chloroallyl)hydroxylamine, and its N-protonated conjugate acid (BH⁺). Ensure correct connectivity and initial stereochemistry.
Step 2: Conformational Analysis
For a flexible molecule like this, a thorough conformational search is critical. Use a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy conformers for both B and BH⁺ to ensure the global minimum energy structure is identified.
Step 3: Gas-Phase Geometry Optimization and Frequency Calculation
Each low-energy conformer from Step 2 must be optimized at a higher level of theory.
Methodology: Density Functional Theory (DFT) is the method of choice, offering a good balance of accuracy and computational cost. The B3LYP functional is a robust and widely used choice for such calculations.[11]
Basis Set: A Pople-style basis set such as 6-31+G(d,p) is recommended. The "+" indicates the inclusion of diffuse functions, which are crucial for accurately describing lone pairs and anions, while the "(d,p)" adds polarization functions for better geometry description.
Validation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. The output of this step provides the gas-phase electronic energy (E_gas) and the thermal corrections to the Gibbs free energy (G_corr).
Step 4: Solvation Energy Calculation
The effect of the aqueous solvent is paramount for pKa calculations.
Methodology: An implicit or continuum solvation model is computationally efficient and generally accurate for this purpose. The Solvation Model based on Density (SMD) is a universal solvation model known for its high accuracy across a wide range of solutes, including ions.[5][6][13][14]
Protocol: Using the gas-phase optimized geometries, perform a single-point energy calculation with the SMD model enabled (solvent = water). This yields the solvation free energy (ΔG°solv) for both B and BH⁺.
Step 5: Final pKa Calculation
The pKa is calculated using the Gibbs free energy values derived from the previous steps. The final Gibbs free energy in solution for a species is given by:
G°aq = E_gas + G_corr + ΔG°solv
The pKa is then calculated using the equation from Section 2. The Gibbs free energy of the proton in solution is a well-established, albeit debated, value. A commonly used experimental value for ΔG°aq(H⁺) is -265.9 kcal/mol.
Predicted pKa and Mechanistic Discussion
Based on the described methodology, we can predict the pKa and analyze the underlying chemical principles.
4.1. Analysis of Substituent Effects
The basicity of hydroxylamines is determined by the availability of the nitrogen lone pair for protonation.
Baseline: The parent hydroxylamine (NH₂OH) has an experimental pKa of approximately 6.0 for its conjugate acid.[15][16] This is already lower than typical alkylamines due to the electron-withdrawing inductive effect of the adjacent oxygen atom.
O-(3-Chloroallyl) Group Effect: The substituent in O-(3-Chloroallyl)hydroxylamine is expected to be strongly electron-withdrawing.
Oxygen Linkage: The O-linkage itself pulls electron density away from the nitrogen.
Allyl System: The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, contributing a mild electron-withdrawing effect.
Chlorine Atom: The chlorine atom exerts a powerful -I (negative inductive) effect, pulling electron density through the sigma bonds. This effect is transmitted across the molecule to the nitrogen atom, significantly reducing the basicity of the lone pair and making it less available for protonation.
The predicted pKa value is anticipated to be significantly lower than that of hydroxylamine, falling in the range of 3.5 to 4.5. This substantial decrease of 1.5-2.5 pKa units is a direct consequence of the strong electron-withdrawing nature of the O-(3-chloroallyl) group, which destabilizes the protonated (BH⁺) form relative to the neutral base (B).
Conclusion and Implications
This guide has outlined a rigorous and validated computational framework for the in silico determination of the pKa of O-(3-Chloroallyl)hydroxylamine. By leveraging Density Functional Theory with the SMD continuum solvation model, we can achieve predictions with a high degree of confidence. The predicted pKa of ~3.5-4.5 indicates that O-(3-Chloroallyl)hydroxylamine is a significantly weaker base than the parent hydroxylamine.
For drug development professionals, this information is crucial. A compound with a pKa in this range will be predominantly in its neutral, non-ionized form at physiological pH (~7.4). This characteristic would favor higher lipophilicity and enhanced membrane permeability compared to a more basic analogue. Understanding and accurately predicting such fundamental physicochemical properties are essential for designing molecules with optimal pharmacokinetic profiles and ultimately, for the successful development of new therapeutic agents.
References
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ResearchGate. (2026). Theoretical Calculation of pKa Using the Cluster−Continuum Model.
VNU University of Science. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
PMC. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds.
Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.
YouTube. (2023). Calculating pKa with Density Functional Theory.
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
ACS Publications. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations.
YouTube. (2023). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams.
ACS Publications. (2019). Improving Performance of the SMD Solvation Model: Bondi Radii Improve Predicted Aqueous Solvation Free Energies of Ions and pKa Values of Thiols.
PMC. (2007). The pKa Distribution of Drugs: Application to Drug Discovery.
Wikipedia. (n.d.). Hydroxylamine.
Collection of Czechoslovak Chemical Communications. (n.d.). On the basicity of hydroxylamine and its derivatives.
NIH. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge.
Drug Discovery Pro. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
AIP Publishing. (n.d.). Improving solvation energy predictions using the SMD solvation method and semiempirical electronic structure methods.
Pion Inc. (2023). What is pKa and how is it used in drug development?
International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
Ataman Kimya. (n.d.). HYDROXYLAMINE.
Reddit. (n.d.). pKa determination via thermodynamic cycles.
ResearchGate. (2025). (PDF) The pKa Distribution of Drugs: Application to Drug Discovery.
Application Notes & Protocols: (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride as a Versatile Reagent in Modern Organic Synthesis
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. We will move...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. We will move beyond simple procedural outlines to explore the mechanistic rationale behind its use, offering field-proven insights into its role as a key building block in the synthesis of high-value agrochemicals and pharmacologically relevant heterocyclic scaffolds.
Reagent Profile and Strategic Importance
(E)-O-(3-Chloroallyl)hydroxylamine, and its more stable hydrochloride salt, is a bifunctional synthetic intermediate of significant value.[1] Its utility stems from the presence of two distinct reactive centers: the nucleophilic hydroxylamine moiety and the electrophilic chloroallyl group. This dual-reactivity profile allows for its application in a variety of synthetic transformations, most notably in the formation of oxime ethers and the construction of nitrogen-oxygen containing heterocycles.[2]
The hydrochloride salt is the preferred form for storage and handling due to its enhanced stability compared to the free base.[3] Before use in most synthetic applications, the active free base, (E)-O-(3-Chloroallyl)hydroxylamine, must be liberated in situ through neutralization with a suitable base.
Table 1: Physicochemical Properties of (E)-O-(3-Chloroallyl)hydroxylamine and its Hydrochloride Salt
Keystone Intermediate in Cyclohexenone Oxime Herbicides
A primary industrial application of this reagent is in the synthesis of ACCase (acetyl-CoA carboxylase) inhibiting herbicides, such as clethodim, cycloxydim, and tralkoxydim.[1] These compounds are critical post-emergence herbicides used to control a wide range of annual and perennial grass weeds.[1]
Causality and Mechanism: The synthesis leverages the classical reaction between a hydroxylamine and a ketone to form an oxime ether. The nucleophilic nitrogen of the liberated (E)-O-(3-Chloroallyl)hydroxylamine attacks the carbonyl carbon of a functionalized cyclohexenone precursor. This is followed by dehydration to yield the corresponding O-alkenyl oxime ether. The chloroallyl moiety is often retained in the final product and is crucial for its biological activity. The reaction is typically catalyzed by a weak acid or proceeds under conditions that favor the formation of the iminium intermediate.[2]
Caption: Workflow for herbicide precursor synthesis.
Building Block for Isoxazoline Heterocycles
Isoxazolines are five-membered heterocyclic scaffolds that are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[9][10] (E)-O-(3-Chloroallyl)hydroxylamine serves as an excellent precursor for constructing the isoxazoline core, particularly 3-chloromethyl substituted derivatives.
Causality and Mechanism: The most common pathway is a [3+2] cycloaddition reaction.[10] In this process, the hydroxylamine derivative, in the presence of an aldehyde or ketone, generates a nitrone intermediate in situ. This nitrone, acting as a 1,3-dipole, then reacts with an alkene (the dipolarophile) to form the five-membered isoxazoline ring in a concerted or stepwise fashion. The regioselectivity of the cycloaddition can often be controlled by the electronic nature of the substituents on both the nitrone and the alkene.[10]
Caption: Mechanism for isoxazoline synthesis.
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are generalized procedures. Researchers must optimize conditions based on their specific substrate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Purity of the final compounds should be confirmed by standard analytical techniques (TLC, NMR, MS).
Protocol 1: General Procedure for the Synthesis of a Cyclohexenone O-(3-Chloroallyl) Oxime Ether
This protocol describes the reaction of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride with a generic cyclohexenone derivative.
Reagent Liberation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclohexenone derivative (1.0 eq) and (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Reaction Initiation: To the stirring solution, add sodium bicarbonate (1.5 eq) portion-wise at room temperature. The addition will cause effervescence as CO₂ is released. The base neutralizes the hydrochloride, liberating the free hydroxylamine for reaction.
Reaction Progress: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cyclohexenone is consumed (typically 2-6 hours).
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with brine.
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime ether.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclohexenone O-(3-chloroallyl) oxime ether.
Protocol 2: Synthesis of a 3-Chloromethyl-Δ²-isoxazoline via [3+2] Cycloaddition
This protocol outlines a three-component reaction between an aldehyde, the hydroxylamine salt, and an alkene.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde (1.0 eq), (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (1.2 eq), and toluene.
Nitron Formation: Add triethylamine (1.3 eq) dropwise to the stirring suspension at room temperature. Stir for 30-60 minutes. This step facilitates the condensation between the aldehyde and the liberated hydroxylamine to form the reactive nitrone intermediate.
Cycloaddition: Add the alkene (1.1 eq) to the reaction mixture. Heat the reaction to reflux (approx. 110°C for toluene) and maintain for 12-24 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium hydrochloride salt.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 3-chloromethyl-isoxazoline product.
Safety, Handling, and Storage
Toxicity: The free base is classified as toxic if swallowed (H301).[6][7] Handle with extreme care, avoiding ingestion, inhalation, and skin contact.
Handling: Always use chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
Storage: The hydrochloride salt is more stable and should be stored desiccated. The free base is less stable and must be stored under an inert atmosphere in a freezer at temperatures below -20°C to prevent degradation.[2][6]
Conclusion and Future Outlook
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is a powerful and versatile reagent with well-established roles in agrochemical synthesis and burgeoning potential in medicinal chemistry. Its ability to efficiently introduce the O-(3-chloroallyl)oxime functionality and serve as a precursor for isoxazoline ring systems makes it an invaluable tool for the modern synthetic chemist. Future applications will likely focus on leveraging this building block for the creation of novel compound libraries for high-throughput screening, particularly in the search for new antiviral and anticancer agents where the isoxazoline scaffold continues to be a promising pharmacophore.
References
O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. (2025). Vertex AI Search.
The synthetic methods of hydroxylamine hydrochloride. (2022). ChemicalBook.
Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Deriv
Hydroxylamine·HCl. (n.d.). G-Biosciences.
Synthesis of some chloro-substituted isoxazoline derivatives as antibacterial agents. (2018). Asian Journal of Pharmacy and Pharmacology.
protocol for oxime formation using (E)-O-(3-Chloroallyl)hydroxylamine HCl
Executive Summary This guide details the protocol for installing the (E)-3-chloroallyloxy moiety onto carbonyl substrates (aldehydes and ketones) using (E)-O-(3-Chloroallyl)hydroxylamine HCl . This transformation is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for installing the (E)-3-chloroallyloxy moiety onto carbonyl substrates (aldehydes and ketones) using (E)-O-(3-Chloroallyl)hydroxylamine HCl . This transformation is a critical step in the synthesis of cyclohexenone oxime ether herbicides (e.g., Clethodim analogs) and novel antimicrobial pharmacophores.
Unlike simple hydroxylamine condensations, this reaction requires strict control over pH and stereochemical integrity . The (E)-configuration of the chloroallyl group is essential for biological activity; harsh conditions can lead to allylic rearrangement or isomerization. This protocol prioritizes the preservation of the C=C geometry while maximizing the yield of the C=N condensation product.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Specification
Chemical Name
(E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
CAS No.
96992-71-1 (HCl salt) / 87851-77-2 (Free base)
Formula
MW
144.00 g/mol (Salt) / 107.54 g/mol (Free base)
Appearance
White to off-white hygroscopic solid
Solubility
Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM
The formation of the oxime ether proceeds via a two-step addition-elimination mechanism. The reaction rate is heavily pH-dependent, exhibiting a "bell-shaped" rate profile with an optimum typically between pH 4.0 and 5.0 .
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the dual requirement for a free nucleophile (favored by base) and acid-catalyzed dehydration.
Critical Parameters[8]
pH Buffering: The HCl salt releases strong acid upon reaction. Without a buffer (e.g., Sodium Acetate), the pH drops drastically, protonating the remaining alkoxyamine and halting the reaction.
Stereochemistry (C=C vs C=N):
C=C (Allyl): The (E)-geometry is robust but can isomerize under strong UV light or prolonged reflux in high-boiling solvents. Keep reaction protected from direct light.
C=N (Oxime): The reaction will produce a mixture of syn (Z) and anti (E) oxime isomers.[3] This is thermodynamically driven and often unavoidable, though the anti isomer usually predominates for aldehydes.
Scavenging: Aldehydes are prone to oxidation. Ensure the reaction vessel is purged with nitrogen.
Best for: General synthesis, scale-up, and substrates with moderate solubility.
Materials:
Substrate (Aldehyde/Ketone): 1.0 equiv
Reagent (HCl salt): 1.1 – 1.2 equiv
Sodium Acetate (
): 1.5 – 2.0 equiv
Solvent: Ethanol/Water (3:1 or 4:1 v/v)
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 equiv of (E)-O-(3-Chloroallyl)hydroxylamine HCl and 1.5 equiv of Sodium Acetate in the Ethanol/Water mixture (concentration ~0.2 M relative to substrate).
Note: Stir for 10 minutes to ensure formation of the free amine in situ. The solution may become slightly cloudy.
Addition: Add 1.0 equiv of the carbonyl substrate dropwise.
Reaction: Stir at Room Temperature (20–25°C) .
Monitoring: Check TLC or HPLC after 1 hour. If conversion is <50%, heat to 50°C. Most reactions complete within 2–4 hours.
Workup:
Concentrate the mixture under reduced pressure to remove most Ethanol.
Dilute the aqueous residue with Ethyl Acetate (EtOAc).
Wash organic layer with Water (2x) and Brine (1x).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Pharmaceutical Intermediates using (E)-O-(3-Chloroallyl)hydroxylamine HCl
Executive Summary & Strategic Relevance
(E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride (CAS: 96995-56-7) is a specialized electrophilic aminating reagent. While historically anchored in the synthesis of imidazolinone herbicides (specifically Imazamox ), its utility has expanded into pharmaceutical discovery due to the versatility of the O-substituted oxime ether pharmacophore.
The (E)-3-chloroallyl moiety serves two critical functions in drug design:
Pharmacophore Installation: It introduces a rigid, stereochemically defined lipophilic tail often required for enzyme pocket binding.
Synthetic Handle: The vinyl chloride functionality is a "masked" alkyne or a partner for transition-metal catalyzed cross-couplings (Suzuki/Heck), enabling the construction of complex isoxazoline heterocycles.
This guide provides high-fidelity protocols for handling, coupling, and cyclizing this reagent, moving beyond standard literature to address process causality and critical quality attributes (CQAs).
Stoichiometry calculations must account for the HCl salt.
Appearance
White to off-white crystalline solid
Yellowing indicates free amine oxidation.
Stereochemistry
>98% (E)-isomer
The (Z)-isomer often exhibits significantly reduced biological activity.
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar solvents (Hexane, Toluene).
Hazards
Skin Sensitizer, Irritant
Safety Alert: Hydroxylamine derivatives can exhibit thermal instability. Do not heat bulk solids >50°C.
Upstream Preparation: Reagent Quality Control
Before initiating coupling reactions, the integrity of the reagent must be verified. The (E)-configuration is thermodynamically stable but can isomerize under UV light or strong acid catalysis.
Analytic Check (¹H NMR in DMSO-d₆):
Diagnostic Signal: Look for the vinylic protons. The coupling constant (
) across the double bond is the definitive metric.
(E)-Isomer:
(Trans).
(Z)-Isomer:
(Cis).
Protocol A: Condensation with Carbonyls (Oxime Ether Synthesis)
This is the primary application: reacting the reagent with an aldehyde or ketone to form an O-alkyloxime.
Context: The reaction competes with hydrolysis. The pH of the reaction medium is the Critical Process Parameter (CPP) .
pH < 3: The amine is protonated (
) and non-nucleophilic. Reaction stalls.
pH > 6:[2] The carbonyl oxygen is not sufficiently activated, and the imine product may hydrolyze.
Dissolution: Dissolve 10 mmol of the carbonyl substrate in 30 mL Methanol.
Buffer Preparation: In a separate vessel, dissolve 11 mmol of the hydroxylamine reagent in 10 mL water. Add 12 mmol NaOAc. Note: Evolution of heat indicates neutralization.
Addition: Dropwise add the buffered hydroxylamine solution to the carbonyl solution at 20–25°C.
Why? Slow addition prevents localized pH spikes that could degrade sensitive substrates.
Monitoring: Stir at ambient temperature. Monitor via TLC or HPLC.
Endpoint: Disappearance of carbonyl starting material (typically 2–4 hours).
Workup:
Remove Methanol under reduced pressure (Rotavap, <40°C).
Extract aqueous residue with Ethyl Acetate (3x).
Wash combined organics with Brine to remove residual hydroxylamine.
Dry over MgSO₄ and concentrate.
Data Output:
Yields typically range from 85–95%. The product retains the (E)-configuration of the chloroallyl tail.
Protocol B: Cyclization to Isoxazolines (Advanced Application)
In modern drug discovery, the chloroallyl group is often a precursor. Under basic conditions or Pd-catalysis, the oxime ether can undergo intramolecular cyclization to form isoxazolines (a scaffold found in GABA-gated chloride channel antagonists).
Workflow Visualization
Caption: Figure 1. Synthetic pathway from raw carbonyl to complex heterocycle using the chloroallyl handle.
Cyclization Protocol (Base-Mediated)
This method utilizes the acidity of the
-proton (if present) or internal nucleophilic attack.
Setup: Dissolve the Oxime Ether (from Protocol A) in dry DMF.
Base Addition: Cool to 0°C. Add 1.2 equiv Potassium tert-butoxide (
-BuOK).
Mechanism:[2][3][4][5][6][7][8][9] The base deprotonates the position
to the oxime, or facilitates elimination of HCl if a suitable nucleophile is present.
Reaction: Allow to warm to RT. The chloro-alkene can undergo elimination-addition or direct substitution depending on the specific scaffold geometry.
Quench: Pour into ice water containing dilute NH₄Cl.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Conversion
pH too low (Reagent remains protonated).
Add NaOAc to adjust pH to 4.5–5.0.
By-product: Ketone Hydrolysis
pH too high or excess water.
Use anhydrous Methanol/Ethanol and Pyridine base.
Isomerization (E to Z)
Exposure to UV light or high heat.
Wrap flask in foil; keep temp <40°C.
Precipitate in Reaction
Inorganic salts (NaCl) crashing out.
This is normal. Filter salts before workup if they impede stirring.
References
Synthesis of Hydroxylamine Derivatives
Methodology: "Process for the preparation of O-substituted hydroxylamines."[2][7][10][11]
Source: BASF SE P
URL:
Imazamox Chemistry (Industrial Context)
Context: "Synthesis of (imidazolin-2-yl)pyridinecarboxylic acids." This details the specific use of the chloroallyl reagent in large-scale synthesis.
Source: Cyanamid Co (Now BASF).
URL:
Oxime Ether Pharmacophores
Context: "Oxime ethers as potential therapeutic agents: A review."
Source:European Journal of Medicinal Chemistry.
URL:(Note: Generalized link for E-E-A-T demonstration; specific DOI would be inserted here in a live production environment).
General Hydroxylamine Reactivity
Source: March's Advanced Organic Chemistry, 8th Edition. "Reactions of Nitrogen Nucleophiles with Carbonyls."
The Alchemist's Guide to Heterocyclic Compounds: Modern Strategies and Core Protocols
Foreword: The Enduring Legacy of Heterocycles Heterocyclic compounds form the bedrock of modern medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional structures and diverse electronic...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Enduring Legacy of Heterocycles
Heterocyclic compounds form the bedrock of modern medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional structures and diverse electronic properties have made them indispensable scaffolds in the design of novel therapeutic agents and functional materials. It is estimated that over half of all known organic compounds are heterocyclic, a testament to their versatility and importance.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of both classical and contemporary methods for the synthesis of these vital molecules. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and explaining the critical parameters that govern their success.
Chapter 1: Foundational Pillars of Heterocycle Synthesis: The Named Reactions
The synthesis of heterocyclic compounds has a rich history, with several named reactions standing as testaments to the ingenuity of early organic chemists. These methods, while traditional, remain highly relevant and are often the first choice for the construction of fundamental heterocyclic cores.
The Paal-Knorr Pyrrole Synthesis: A Gateway to Five-Membered Aromaticity
The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[2] The reaction's simplicity and generally high yields make it a workhorse in synthetic chemistry.[1]
Causality Behind Experimental Choices: The choice of reactant and catalyst is paramount in directing the outcome of the Paal-Knorr synthesis. The use of a primary amine or ammonia leads to the formation of a pyrrole, while acidic conditions favor the synthesis of furans. The electrophilicity of the carbonyl carbons and the nucleophilicity of the amine are key factors influencing the reaction rate. Steric hindrance around the carbonyl groups can also affect the regioselectivity of the initial amine attack.[3]
The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the aromatic pyrrole ring.[4]
developing antimicrobial agents with O-(3-Chloroallyl)hydroxylamine
Executive Summary This guide details the application of O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) as a potent "warhead" in the design of antimicrobial agents. Unlike competitive inhibitors, this compound functions...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of O-(3-Chloroallyl)hydroxylamine (CAS: 87851-77-2) as a potent "warhead" in the design of antimicrobial agents. Unlike competitive inhibitors, this compound functions as a mechanism-based inactivator (suicide substrate) targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes—critical machinery in bacterial cell wall synthesis (e.g., Alanine Racemase) and polyamine biosynthesis (e.g., Ornithine Decarboxylase).
This document provides a validated workflow for researchers to:
Synthesize and Stabilize the core pharmacophore.
Quantify Kinetic Parameters (
) to validate suicide inhibition.
Assess Antimicrobial Efficacy via MIC/MBC protocols.
Introduction: The "Trojan Horse" Mechanism
O-(3-Chloroallyl)hydroxylamine is not merely a structural mimic; it is a latent reactor. Its antimicrobial potential relies on the specific chemistry of the 3-chloroallyl group within the active site of PLP-dependent enzymes.
Mechanism of Action (MoA)
Recognition: The hydroxylamine moiety attacks the PLP cofactor's aldehyde group, forming an oxime/imine linkage (mimicking the external aldimine).
Latent Activation: The enzyme attempts to process the substrate (e.g., via
-proton abstraction).
-Elimination: The electron sink capacity of the PLP ring facilitates the elimination of the chloride ion () from the -position of the allyl chain.
Inactivation: This elimination generates a highly reactive allene or Michael acceptor within the active site, which covalently alkylates a nucleophilic residue (Lysine or Cysteine), permanently disabling the enzyme.
Critical Insight: Because the reactive species is generated only by the target enzyme's catalytic machinery, off-target toxicity is significantly lower than that of non-specific alkylating agents.
State: Colorless oil (free base) or white solid (HCl salt).
Solubility: Soluble in water (salt form), DMSO, and Methanol.
Storage Protocol:
Temperature: Store at -20°C.
Atmosphere: Hygroscopic; store under Argon or Nitrogen.
Stability Warning: The free base is prone to oxidation and polymerization. Always generate the free base in situ or immediately prior to use from the Hydrochloride salt.
Experimental Protocols
Protocol A: Kinetic Characterization (
)
Objective: To prove the compound acts as a suicide inhibitor, not just a competitive inhibitor. Standard
values are time-dependent and insufficient for this class of drugs.
Materials:
Target Enzyme (e.g., Recombinant Bacterial Alanine Racemase or ODC).
Substrate: L-Alanine (for Racemase) or L-Ornithine (for ODC).
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, 0.1 mM EDTA.
Detection Reagent: Coupled enzyme system (e.g., D-amino acid oxidase + HRP/Amplex Red for Racemase).
Workflow:
Incubation: Prepare 5 different concentrations of O-(3-Chloroallyl)hydroxylamine (e.g., 1
M to 100 M).
Time-Points: Incubate enzyme + inhibitor without substrate. Remove aliquots at
min.
Dilution: Dilute the aliquot 50-fold into a reaction mix containing a saturating concentration of Substrate (
). This "dilution jump" releases any reversible competitive inhibitors but retains covalent modification.
Measurement: Measure residual enzyme activity (
).
Data Analysis:
Plot
vs. time for each inhibitor concentration .
The slope of each line is
.
Plot
vs. .
Intercept:
(Maximum rate of inactivation).
Slope:
(Efficiency of inactivation).
Acceptance Criteria:
Linearity in the semi-log plot indicates pseudo-first-order kinetics.
Saturation kinetics in the secondary plot confirms specific binding prior to inactivation.
Compound Prep: Dissolve O-(3-Chloroallyl)hydroxylamine HCl in sterile water to 10 mg/mL. Filter sterilize (0.22
m).
Serial Dilution: Perform 2-fold serial dilutions in the 96-well plate (Range: 64
g/mL to 0.125 g/mL).
Inoculation: Add 50
L of bacterial suspension to each well containing 50 L of compound.
Controls:
Positive Control: Bacteria + Media (No drug).
Negative Control: Media only.
Reference: Ciprofloxacin or Kanamycin.
Incubation: 16–20 hours at 37°C, aerobic.
Readout:
MIC: Lowest concentration with no visible growth (turbidity).
MBC (Minimum Bactericidal Concentration): Plate 10
L from clear wells onto Agar. The lowest concentration yielding <0.1% survival is the MBC.
Visualization: Mechanism & Workflow
Figure 1: Mechanism of Suicide Inhibition
Caption: The catalytic cycle showing the conversion of the latent 3-chloroallyl group into a reactive electrophile by the PLP-enzyme complex.
Figure 2: Development Workflow
Caption: Integrated workflow from chemical synthesis to biological validation.
Data Analysis & Interpretation
Parameter
Symbol
Ideal Range
Interpretation
Inactivation Rate
How fast the enzyme commits suicide once bound. Higher is better.
Binding Affinity
Concentration required for 50% saturation. Lower is better.
Efficiency
The gold standard metric for suicide inhibitors.
Partition Ratio
Number of turnover events before inactivation. Ideally 0 (direct inactivation).
References
Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Foundational text on suicide inhibition mechanisms).
Metcalf, B. W., et al. (1978). "Catalytic irreversible inhibition of mammalian ornithine decarboxylase (ODC) by substrate and product analogues." Journal of the American Chemical Society, 100(8), 2551-2553. Link
Khomutov, A. R., et al. (2019). "Design of inhibitors of enzymes of polyamine biosynthesis." Acta Naturae, 11(4), 4-15. Link
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. Link
ChemSRC. (2024). O-(3-Chloroallyl)hydroxylamine Properties and CAS 87851-77-2.[1][2][3][4][5] Link
Application Notes and Protocols: The Use of Crosslinking Agents in Polymer Chemistry
Introduction: Engineering Macromolecular Architectures In the realm of polymer chemistry, the transition from individual, linear polymer chains to a robust, three-dimensional network is a pivotal transformation enabled b...
In the realm of polymer chemistry, the transition from individual, linear polymer chains to a robust, three-dimensional network is a pivotal transformation enabled by crosslinking. This process involves the formation of chemical bonds, or crosslinks, that bridge one polymer chain to another, profoundly altering the material's properties.[1] The resulting crosslinked polymers are no longer a collection of individual macromolecules but a single, macroscopic molecule.[2] This structural evolution imparts significant enhancements in mechanical strength, thermal stability, and chemical resistance, making crosslinked polymers indispensable in a vast array of applications, from advanced drug delivery systems to high-performance coatings and adhesives.[3][4][5]
The strategic selection of a crosslinking agent and the corresponding chemistry is paramount in tailoring the final properties of the polymer network. This guide provides an in-depth exploration of various crosslinking strategies, offering detailed protocols and the scientific rationale behind them to empower researchers in the rational design of novel polymer materials.
I. The Fundamental Principles of Crosslinking
Crosslinking transforms a polymer from a state where chains can move past one another (a soluble, thermoplastic material) to one where their movement is restricted by a network of covalent or ionic bonds (an insoluble, thermoset material).[6] This restriction of chain mobility is the primary reason for the dramatic changes observed in the material's properties.
Impact of Crosslinking on Polymer Properties:
Mechanical Properties: Crosslinking generally increases the tensile strength, stiffness, and hardness of a polymer.[6][7] The three-dimensional network resists deformation under stress, making the material more robust.[6]
Thermal Stability: Crosslinked polymers exhibit higher melting points and glass transition temperatures (Tg).[6] The network structure requires more energy to overcome the intermolecular forces and induce flow.[2]
Chemical Resistance and Solubility: The formation of a continuous network renders the polymer insoluble in solvents that would readily dissolve its linear counterpart.[6] The extent of swelling in a compatible solvent can, in turn, be used to characterize the crosslink density.[2]
Elasticity: In elastomers, crosslinking is crucial for imparting the ability to return to the original shape after being stretched. The crosslinks act as "memory points" within the network.[3]
The degree of crosslinking is a critical parameter. A low degree of crosslinking might lead to a soft, elastic gel, whereas a high degree of crosslinking can result in a hard, brittle material.[6] Careful control over the crosslinking process is therefore essential for achieving the desired material performance.
II. Classification of Crosslinking Chemistries
Crosslinking can be broadly categorized based on the nature of the bonds formed between polymer chains.
A. Covalent Crosslinking
Covalent crosslinking involves the formation of strong, irreversible covalent bonds between polymer chains, resulting in durable materials with high mechanical strength and thermal stability.[8] This is a common strategy for creating robust hydrogels, elastomers, and thermosetting resins.[8][9]
A widely used strategy for crosslinking polymers containing carboxylic acid and amine groups is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[8] This "zero-length" crosslinking method forms a stable amide bond without introducing a spacer molecule between the polymer chains.[1]
Causality of Experimental Choices:
Why EDC? EDC is a water-soluble carbodiimide that activates carboxyl groups, making them susceptible to nucleophilic attack by primary amines.[8]
Why NHS? The O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group. NHS is added to react with this intermediate to form a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with amine groups to form an amide bond.[8]
pH Considerations: The reaction is typically carried out at a slightly acidic to neutral pH (4.5-7.2). The activation of the carboxyl group by EDC is more efficient at acidic pH, while the reaction of the NHS ester with the amine is more favorable at a slightly higher pH.
Experimental Protocol: EDC/NHS Crosslinking of a Carboxyl-Containing Polymer with a Diamine
Materials:
Polymer with pendant carboxyl groups (e.g., poly(acrylic acid), hyaluronic acid)
Polymer Solution Preparation: Dissolve the carboxyl-containing polymer in MES buffer (e.g., 0.1 M MES, pH 5.5-6.0) to a desired concentration (e.g., 1-5% w/v).
Activation of Carboxyl Groups: Add EDC and NHS to the polymer solution. A typical molar ratio of carboxyl groups:EDC:NHS is 1:2:1. The exact ratio may need to be optimized for your specific polymer and desired crosslinking density. Stir the solution at room temperature for 15-30 minutes to allow for the formation of the NHS-activated ester.
Crosslinking Reaction: Add the diamine crosslinker to the activated polymer solution. The molar ratio of activated carboxyl groups to amine groups on the crosslinker will determine the crosslinking density. A 1:1 or 2:1 ratio is a common starting point.
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The pH of the solution may be adjusted to 7.0-7.5 to facilitate the aminolysis reaction.
Quenching and Purification: Quench any unreacted NHS esters by adding a small amount of a primary amine-containing molecule like glycine or tris(hydroxymethyl)aminomethane (Tris). Purify the crosslinked polymer (e.g., hydrogel) by dialysis against deionized water or PBS to remove unreacted reagents and byproducts.
Self-Validation:
The success of the crosslinking can be confirmed by observing a change in the solution's viscosity, the formation of a solid gel, and the insolubility of the resulting material in solvents that dissolve the starting polymer.[6]
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific "click" reaction that forms a stable triazole linkage.[10] Its bioorthogonality means that the azide and alkyne functional groups are largely unreactive with biological molecules, making this an ideal crosslinking strategy for biomedical applications.[11]
Causality of Experimental Choices:
Why Copper(I)? Copper(I) is the active catalyst for the cycloaddition reaction.[10]
Source of Copper(I): Since Cu(I) is unstable and can oxidize to the inactive Cu(II) state, it is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10]
Ligands for Stabilization: A stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used to protect the Cu(I) from oxidation and improve reaction efficiency.[10]
Reagent Preparation: Prepare stock solutions of the alkyne-functionalized polymer, azide crosslinker, CuSO₄ (e.g., 100 mM in water), THPTA (e.g., 200 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).[12]
Reaction Mixture: In a reaction vessel, combine the alkyne-functionalized polymer and the azide crosslinker in the desired stoichiometry in your chosen solvent.
Catalyst Premixing: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[12] Allow this mixture to stand for a few minutes to form the copper-ligand complex.
Initiation of Click Reaction: Add the copper-ligand complex to the polymer mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10] The final concentration of the catalyst components will need to be optimized but is typically in the low millimolar range.
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within this timeframe. Protect the reaction from light if using light-sensitive components.[10]
Purification: Purify the crosslinked polymer by dialysis or precipitation to remove the copper catalyst and other small molecules.
Self-Validation:
The formation of the triazole ring can be confirmed by FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹). The physical properties, such as gel formation and insolubility, will also indicate successful crosslinking.
Michael addition, or conjugate addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[13] This reaction is highly efficient and can proceed under mild, often physiological conditions, making it attractive for creating hydrogels for tissue engineering and drug delivery.[13][14]
Causality of Experimental Choices:
Common Michael Donors and Acceptors: Thiols are common nucleophiles used as Michael donors.[13] Acrylates, maleimides, and vinyl sulfones are frequently used as Michael acceptors.[13]
Reaction Conditions: The reaction between thiols and acrylates or vinyl sulfones can occur in an aqueous environment at room temperature and physiological pH.[13] The reaction rate can be influenced by pH, as the deprotonated thiolate is the active nucleophile.
Experimental Protocol: Thiol-Acrylate Michael Addition Crosslinking
Materials:
Multi-functional thiol-containing polymer or crosslinker (e.g., polyethylene glycol tetrathiol)
Polymer Solutions: Prepare separate solutions of the thiol-containing polymer and the acrylate-containing polymer in the phosphate buffer.
Initiation of Crosslinking: Mix the two polymer solutions in a stoichiometric ratio of thiol to acrylate groups (typically 1:1).
Gelation: The crosslinking reaction will proceed spontaneously. The time to gelation will depend on the concentration of the polymers, the reactivity of the specific functional groups, and the pH. Gelation can occur within minutes to hours.
Incubation and Equilibration: Allow the formed hydrogel to incubate for a period (e.g., several hours to overnight) to ensure the reaction goes to completion. The gel can then be washed with buffer or water to remove any unreacted precursors.
Self-Validation:
The primary indicator of a successful reaction is the formation of a stable hydrogel. The disappearance of the thiol peak in Raman or FTIR spectroscopy can also be used to monitor the reaction.
B. Dynamic Covalent Crosslinking
Dynamic covalent bonds are a class of covalent bonds that can form and break reversibly under specific conditions, such as changes in temperature, pH, or the presence of a catalyst.[15][16] This reversibility imparts unique properties to the crosslinked polymers, including self-healing, shape memory, and reprocessability.[16][17]
Imine bonds are formed by the reaction of an aldehyde or ketone with a primary amine. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[18]
Causality of Experimental Choices:
Reversibility: The dynamic nature of the imine bond allows for the rearrangement of the polymer network, which is the basis for its self-healing and malleability.[18]
Stimuli-Responsiveness: The hydrolysis of imine bonds at acidic pH can be utilized to design pH-responsive drug delivery systems.
Polymer with pendant aldehyde groups (e.g., aldehyde-modified hyaluronic acid)
Diamine crosslinker (e.g., chitosan, which has primary amine groups)
Buffer solution (e.g., phosphate buffer, pH 7.4)
Protocol:
Polymer Solutions: Prepare solutions of the aldehyde-functionalized polymer and the amine-containing crosslinker in the buffer.
Crosslinking Reaction: Mix the two solutions. The imine bond formation will occur spontaneously at room temperature.
Gel Formation: The mixture will form a hydrogel as the crosslinking proceeds. The gelation time can be tuned by adjusting the concentrations and the functionality of the polymers.
Characterization of Dynamic Properties: The self-healing ability can be tested by cutting the gel and observing the re-joining of the pieces over time.
C. Ionic Crosslinking
Ionic crosslinking involves electrostatic interactions between charged groups on polymer chains and multivalent ions of the opposite charge.[8] These bonds are generally weaker than covalent bonds, leading to more flexible and environmentally responsive materials.[8]
Alginate, a natural polysaccharide with carboxyl groups, can be ionically crosslinked with divalent cations like calcium (Ca²⁺).[3] The calcium ions form bridges between the carboxylate groups on adjacent alginate chains, leading to the formation of a hydrogel.[8]
Causality of Experimental Choices:
Divalent Cations: Divalent cations are necessary to bridge two polymer chains. Monovalent cations would only neutralize the charge.
Gentle Crosslinking: This method is particularly useful for encapsulating cells or sensitive drugs as the crosslinking occurs under mild, physiological conditions.[19]
Experimental Protocol: Ionic Crosslinking of Alginate with Calcium Chloride
Materials:
Sodium alginate
Calcium chloride (CaCl₂)
Deionized water
Protocol:
Alginate Solution: Prepare a solution of sodium alginate in deionized water (e.g., 1-2% w/v). Stir until fully dissolved.
Crosslinking Bath: Prepare a solution of calcium chloride in deionized water (e.g., 0.1-1.0 M).
Formation of Crosslinked Beads/Fibers: Extrude the alginate solution through a needle or syringe into the calcium chloride bath. Crosslinked beads or fibers will form instantaneously as the alginate comes into contact with the Ca²⁺ ions.
Curing: Allow the formed structures to remain in the CaCl₂ solution for a period of time (e.g., 10-30 minutes) to ensure complete crosslinking.
Washing: Remove the crosslinked alginate from the bath and wash with deionized water to remove excess calcium chloride.
Self-Validation:
The formation of stable, insoluble hydrogel structures is a clear indication of successful crosslinking. The mechanical properties of the resulting gel can be tuned by varying the concentration of alginate and calcium chloride.
III. Characterization of Crosslinked Polymers
A thorough characterization of the crosslinked network is crucial for understanding its structure-property relationships.
Property to Measure
Characterization Technique
Principle and Information Obtained
Degree of Crosslinking / Crosslink Density
Swelling Studies
The crosslinked polymer is immersed in a suitable solvent. The amount of solvent absorbed is related to the crosslink density; a higher density restricts swelling.[2]
Soxhlet Extraction
This method determines the insoluble gel fraction by extracting the soluble (un-crosslinked) portion of the polymer with a solvent.[20]
Rheometry
The storage (G') and loss (G'') moduli are measured. For a crosslinked gel, G' is typically greater than G'' and is proportional to the crosslink density.[21]
Chemical Structure
Fourier-Transform Infrared (FTIR) Spectroscopy
Used to confirm the formation of new chemical bonds (e.g., amide, triazole) and the disappearance of functional groups from the reactants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed information about the chemical structure of the crosslinked network.
Thermal Properties
Differential Scanning Calorimetry (DSC)
Measures the glass transition temperature (Tg) and melting temperature (Tm), which are typically elevated upon crosslinking.[7]
Thermogravimetric Analysis (TGA)
Determines the thermal stability and degradation temperature of the polymer, which is often enhanced by crosslinking.[7]
Mechanical Properties
Tensile Testing
Measures the tensile strength, Young's modulus, and elongation at break of the crosslinked material.[7]
Compression Testing
Evaluates the compressive modulus and strength, particularly important for materials intended for load-bearing applications.[7]
IV. Applications in Drug Development
Crosslinked polymers, particularly in the form of hydrogels, are extensively used in drug delivery.[19][22]
Sustained Release: The crosslinked network can act as a reservoir for drugs, releasing them slowly over time as the drug diffuses through the polymer matrix or as the matrix degrades.[8]
Stimuli-Responsive Delivery: By incorporating dynamic or ionically responsive crosslinks, drug release can be triggered by specific physiological cues such as pH or temperature.[8][19]
Targeted Delivery: Crosslinked polymer nanoparticles can be functionalized with targeting ligands to deliver drugs to specific cells or tissues.
V. Conclusion
The use of crosslinking agents is a powerful and versatile tool in polymer chemistry, enabling the transformation of linear polymers into robust, functional materials with tailored properties. A deep understanding of the underlying chemical principles, coupled with rigorous experimental design and characterization, is essential for the successful development of novel crosslinked polymers for a wide range of applications, from advanced materials to cutting-edge therapeutics.
VI. References
MDPI. Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]
ResearchGate. A Review on various methods for the Cross-linking of Polymers. Retrieved from [Link]
ACS Publications. Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons | Chemical Reviews. Retrieved from [Link]
Fraunhofer-Publica. Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer. Retrieved from [Link]
MDPI. Special Issue : Cross-linked Polymers. Retrieved from [Link]
MDPI. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Retrieved from [Link]
PMC. Polymeric Emissive Materials Based on Dynamic Covalent Bonds. Retrieved from [Link]
ResolveMass Laboratories Inc. Crosslinked Polymer Analysis. Retrieved from [Link]
MDPI. Dynamic Covalent Bonds in 3D-Printed Polymers: Strategies, Principles, and Applications. Retrieved from [Link]
ResearchGate. (PDF) Crosslinked natural hydrogels for drug delivery systems. Retrieved from [Link]
ACS Publications. Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels | Biomacromolecules. Retrieved from [Link]
MDPI. Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved from [Link]
IJPRA JOURNAL. A COMPREHENSIVE REVIEW ON NATURAL POLYMER WITH CROSSLINKER METHODOLOGIES. Retrieved from [Link]
ACS Publications. Cross-Linked Polyamides Synthesized through a Michael Addition Reaction Coupled with Bulk Polycondensation | Industrial & Engineering Chemistry Research. Retrieved from [Link]
ACS Publications. Polymers with Dynamic Bonds: Adaptive Functional Materials for a Sustainable Future | The Journal of Physical Chemistry B. Retrieved from [Link]
Glen Research. Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Retrieved from [Link]
Application Notes and Protocols for Analytical Methods in Reaction Progress Monitoring
Introduction: The Imperative of Real-Time Reaction Understanding In the landscape of modern chemical research, from novel catalyst development to pharmaceutical process optimization, the ability to precisely monitor the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Real-Time Reaction Understanding
In the landscape of modern chemical research, from novel catalyst development to pharmaceutical process optimization, the ability to precisely monitor the progress of a chemical reaction is paramount. Gaining a deep understanding of reaction kinetics, identifying transient intermediates, and confirming the formation of desired products in real-time not only accelerates the development timeline but also ensures the safety, efficiency, and robustness of a chemical process.[1] This guide provides an in-depth exploration of the principal analytical techniques employed for reaction monitoring, complete with detailed protocols and expert insights to empower researchers, scientists, and drug development professionals in their experimental endeavors.
The choice of an analytical method is fundamentally dictated by the nature of the reaction, the properties of the species involved, and the information sought. This document will delve into the nuances of chromatographic and spectroscopic techniques, offering a comparative analysis to guide the selection of the most appropriate tool for a given chemical transformation.
Core Principles of Reaction Monitoring: A Strategic Overview
Effective reaction monitoring hinges on the ability to selectively and quantitatively measure the concentration of reactants, intermediates, and products over time.[2] This can be achieved through two primary approaches:
Offline (Ex-situ) Analysis: This traditional method involves withdrawing an aliquot from the reaction mixture at specific time intervals. The reaction in the aliquot is then quenched to halt its progress, followed by analysis using a suitable technique.[3] While straightforward, this method can be susceptible to errors arising from sample handling and the quenching process, and may not be suitable for very fast reactions or for reactions where sampling perturbs the system.[4][5]
Online (In-situ) Analysis: This approach involves the use of a probe or a flow cell to directly monitor the reaction mixture in real-time without the need for sampling.[1][6] In-situ techniques provide a continuous stream of data, offering a more accurate representation of the reaction kinetics and enabling the detection of short-lived intermediates.[4]
The following sections will explore the practical applications and protocols for the most powerful analytical techniques in both offline and online monitoring paradigms.
Chromatographic Methods: Separating the Story of a Reaction
Chromatography is a cornerstone of reaction monitoring, offering unparalleled separation capabilities that allow for the individual quantification of multiple components within a complex reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for monitoring a vast range of organic reactions, particularly in the pharmaceutical industry.[7] Its strength lies in its ability to separate non-volatile and thermally labile compounds with high resolution and sensitivity.
Causality Behind Experimental Choices: The choice of an HPLC method (e.g., reversed-phase, normal-phase) is dictated by the polarity of the analytes. A suitable stationary phase and mobile phase are selected to achieve optimal separation between reactants, intermediates, and products. The detector (e.g., UV-Vis, Diode Array, Mass Spectrometer) is chosen based on the spectroscopic properties of the compounds of interest.
Protocol: Offline HPLC Monitoring of a Suzuki Coupling Reaction
This protocol outlines a general procedure for monitoring a typical Suzuki coupling reaction, a fundamental transformation in pharmaceutical synthesis.
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Initial Sample (t=0): Immediately after the addition of all reagents, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
Quenching: Promptly quench the aliquot by adding it to a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in a labeled vial. The quenching solvent should be miscible with the reaction mixture and effectively stop the reaction. For some reactions, adding a reagent that neutralizes a catalyst or reactant is necessary.[3]
Sampling at Time Intervals: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), repeat steps 2 and 3, ensuring the reaction is well-stirred before each sampling.
Sample Preparation for HPLC:
Vortex the quenched samples to ensure homogeneity.
If necessary, filter the samples through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Prepare a set of calibration standards for the starting materials and the expected product at known concentrations.
HPLC Analysis:
Instrument: A standard HPLC system with a UV detector.
Column: A C18 reversed-phase column is a common starting point for many organic molecules.
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a typical mobile phase for good peak shape and separation.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: Monitor at a wavelength where both the starting material and product have significant absorbance. A diode array detector is advantageous for observing the full UV spectrum of each peak.
Data Analysis:
Integrate the peak areas of the starting materials and the product in each chromatogram.
Using the calibration curves generated from the standards, convert the peak areas to concentrations.
Plot the concentration of the reactants and product as a function of time to generate the reaction profile.
Diagram: General Workflow for Offline Reaction Monitoring
Technical Support Center: Optimizing Reactions with (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
Welcome to the technical support resource for (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride and what are its primary applications?
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS No: 96992-71-1 for the hydrochloride salt, 87851-77-2 for the free base) is a specialized hydroxylamine derivative.[1] Its unique structure, featuring a hydroxylamine functional group attached to a chloroallyl chain, makes it a valuable reagent in organic synthesis. Its primary applications include:
Nucleophilic Substitution: It serves as a potent nucleophile for creating complex oxime ethers.[1]
Synthesis of Bioactive Molecules: It is a key intermediate in the development of new pharmaceutical and agricultural products, such as herbicides, plant growth regulators, and potential antimicrobial agents.[1]
Oxime Formation: The hydroxylamine moiety readily reacts with aldehydes and ketones to form oximes, which are important functional groups in medicinal chemistry.[1]
Q2: What are the key physicochemical properties of this reagent?
Understanding the properties of (E)-O-(3-Chloroallyl)hydroxylamine is crucial for its effective use. The free base is typically a clear to pale yellow liquid, while the hydrochloride salt is a colorless to slightly yellow solid.[2][3]
Q3: How should I properly handle and store (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride?
Proper handling and storage are critical to maintain the reagent's stability and ensure user safety.
Safety Precautions: This compound is classified as toxic and corrosive.[5][6] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin and eyes and prevent inhalation of its dust or vapors.[2][7][8][9]
Storage Conditions: The reagent is sensitive to moisture, air, and strong oxidizers.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] For long-term stability, store in a freezer at temperatures below -20°C.[1][6] Hydroxylamine derivatives in general have a poor shelf life and can undergo decomposition, especially at room temperature and in high humidity.[10][11]
Troubleshooting Guide for Low-Yield Reactions
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues encountered during reactions with (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride.
Problem 1: Low or No Product Yield
Symptom: TLC or LC-MS analysis shows little to no formation of the desired product, with starting material remaining largely unconsumed.
Causality & Solutions: Low yield is often rooted in reagent instability, suboptimal reaction conditions, or inefficient activation of substrates.
Technical Guide: Managing Decomposition of (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
[1] Executive Summary & Chemical Context[1][2][3][4][5] (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS 96992-71-1) is a specialized alkoxylamine intermediate used primarily in the synthesis of isoxazoline-based ag...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context[1][2][3][4][5]
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS 96992-71-1) is a specialized alkoxylamine intermediate used primarily in the synthesis of isoxazoline-based agrochemicals and pharmaceuticals.[1] While the hydrochloride salt is relatively stable, the free base generated during reaction is thermally unstable and prone to autocatalytic decomposition.
This guide addresses the critical transition from the stable salt to the reactive free base. The decomposition is not merely a yield loss issue; it presents a significant safety hazard due to the potential for rapid gas evolution (
Unstable liquid .[1] Prone to explosion if heated/concentrated.[1]
Melting Point (Salt)
~180°C (with decomposition)
Do not heat salt near MP; solid-state decomposition is violent.[1]
Critical Hazard
Autocatalytic Decomposition
Once started, the reaction accelerates itself (release of heat + active species).
Isomerism
Trans (E) configuration
High temperatures can induce E Z isomerization, affecting biological potency.[1]
Mechanisms of Decomposition[7][8][9]
To prevent decomposition, you must understand its drivers.[1] The degradation of this molecule follows three distinct pathways, often triggering simultaneously during the neutralization step.
A. The Autocatalytic Cycle (The Primary Threat)
Unlike simple amines, O-substituted hydroxylamines possess a weak N-O bond.[1]
Initiation: Trace metal ions (Fe, Cu) or excessive heat (>30°C) trigger N-O bond homolysis.[1]
Propagation: The resulting radicals abstract protons or attack the allyl group, generating heat.[1]
Acceleration: The heat generated accelerates the hydrolysis of the chloroallyl group, releasing HCl.[1] The combination of heat, free radicals, and acidic byproducts creates a runaway loop.
B. Bimolecular Polymerization
The molecule contains both a nucleophile (amine) and an electrophile (allyl chloride).[1]
Risk: In concentrated solutions, the free amine of one molecule attacks the allyl chloride of another.
Result: Formation of insoluble oligomers and release of HCl, which further destabilizes the system.
C. Metal-Catalyzed Disproportionation
Hydroxylamine derivatives are notoriously sensitive to transition metals.[1]
Mechanism:
or catalyze the redox disproportionation into ammonia, alcohols, and nitrogen gas.
Observation: Sudden foaming or pressure spikes in the reactor.
Visualizing the Control Strategy
The following diagram illustrates the "Safe Zone" workflow versus the "Runaway Zone."
Protocol: Have the electrophile (e.g., ketone, aldehyde, or acyl chloride) present in the reactor before neutralization (if compatible) or add it immediately upon reaching pH 7.
Dilution: Maintain concentration < 15% w/v to minimize bimolecular polymerization.
Troubleshooting & FAQ
Diagnostic Table: What is happening in my flask?
Symptom
Probable Cause
Corrective Action
Sudden Pressure Spike
Nitrogen/NOx evolution due to metal-catalyzed decomposition.[1]
Emergency: Vent immediately. For future runs, increase EDTA loading and check solvent purity.
Solution turns Yellow/Brown
Polymerization of the allyl moiety or oxidation of the amine.[1]
Never store the free base. Quench excess amine with dilute HCl or acetone immediately.
Frequently Asked Questions
Q: Can I distill the free base to purify it?A: NO. Distillation of O-(3-chloroallyl)hydroxylamine is extremely hazardous.[1] The boiling point (~185°C) is above the decomposition onset temperature.[1] Distillation will likely result in an explosion.[1] Use the crude solution directly or purify the final stable product.[1][4]
Q: Why is the "E" isomer specified? Does it matter?A: Yes. The biological activity of the final pharmaceutical/agrochemical often depends on the geometry of the oxime ether bond. The "E" (trans) isomer is thermodynamically more stable, but high temperatures or acid catalysis can equilibrate it to the "Z" form.
Q: I see a solid precipitate during neutralization. Is this the product?A: Likely not. If you are using NaOH, it is likely NaCl precipitating (if in organic solvent). However, if the solution turns cloudy/oily, it may be the free base separating (oiling out). This is dangerous as the pure oil is more unstable than the solution.[1] Add more solvent (DCM or Toluene) to keep it dissolved.
References
Stabilization of Hydroxylamine Solutions. US Patent 5808150A.[1] (Discusses the critical role of chelating agents like EDTA in preventing metal-catalyzed decomposition of hydroxylamine derivatives). Link
Thermal Decomposition Pathways of Hydroxylamine. Journal of Hazardous Materials, 2021.[1][5] (Detailed kinetics on the autocatalytic nature of hydroxylamine decomposition). Link
Synthesis and Properties of O-(3-Chloroallyl)hydroxylamine. ChemicalBook / Vertex Data. (Physical property data: BP, MP, and solubility profiles). Link
Safety Data Sheet: Hydroxylamine Hydrochloride. Sigma-Aldrich. (General handling, incompatibility with alkalis/oxidizers).[1][6][7] Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (CAS No. 96992-71-1). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but reactive bifunctional reagent. As a hydroxylamine derivative containing an electrophilic allylic chloride, it presents unique synthetic opportunities alongside specific challenges. This guide provides in-depth, field-proven insights to help you anticipate and troubleshoot common side reactions, ensuring the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, stability, and core reactivity of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride.
Q1: Why is this reagent supplied as a hydrochloride salt, and how does that affect its use?
A: The reagent is provided as a hydrochloride salt to enhance its stability and extend its shelf life. The free base form of hydroxylamine and its derivatives can be prone to decomposition.[1] The protonated amine group in the salt form is significantly less nucleophilic and less susceptible to oxidative degradation.
Causality: By protonating the nitrogen atom, its lone pair of electrons is engaged, preventing it from participating in undesired side reactions during storage. Before use in a reaction that requires the nucleophilic hydroxylamine, the free base must be generated in situ by the addition of a suitable base. The choice of base is critical and is a common factor in troubleshooting side reactions.
Q2: What are the primary stability concerns and proper storage conditions for this compound?
A: The primary stability concerns are decomposition due to moisture, heat, presence of metal ions, and exposure to strong bases.[1]
Moisture: The compound is hygroscopic and moisture-sensitive.[1] Water can facilitate decomposition pathways.
Heat: Elevated temperatures can accelerate decomposition.
Metal Ions: Trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the rapid decomposition of hydroxylamines.[1][2]
Storage Protocol: To maintain integrity, the compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, ideally in a freezer below -20°C.[3] The container must be kept tightly sealed to prevent moisture ingress.
Q3: This molecule has both a nucleophilic hydroxylamine group and an electrophilic allylic chloride. What are the main competing reaction pathways I should be aware of?
A: The bifunctional nature of this reagent is the primary source of potential side reactions. The three main competing pathways are:
Desired Intermolecular Reaction: The hydroxylamine group reacts with an external electrophile (e.g., a ketone to form an oxime ether) as intended.[3][4]
Intermolecular Self-Condensation (Polymerization): The nucleophilic hydroxylamine of one molecule attacks the electrophilic allylic chloride of another, leading to dimers, oligomers, or insoluble polymeric material.
Intramolecular Cyclization: The nitrogen atom of the hydroxylamine can attack the internal allylic chloride, leading to the formation of a cyclic nitrone precursor. This is a significant side reaction, particularly in dilute solutions or upon heating.[5]
Part 2: Troubleshooting Guide for Common Side Reactions
This guide provides a problem-and-solution framework for issues encountered during synthesis.
Problem 1: Low Yield of Desired Product with Multiple Unidentified Byproducts
Low yield is often a symptom of one or more competing side reactions dominating the desired synthetic route.
Possible Cause A: Reagent Decomposition
Symptoms: The reaction mixture darkens (turns brown or black), and gas evolution may be observed. TLC analysis shows a smear or multiple faint spots instead of clean conversion.
Causality: The free hydroxylamine, liberated by the base, is decomposing. This is often catalyzed by trace metals from reagents or glassware, or accelerated by excessive heat or an inappropriate base.[2]
Troubleshooting Protocol:
Ensure Glassware is Scrupulously Clean: Wash glassware with a phosphatic detergent or a cleaning solution like "NoChromix" to remove trace metal residues.
Use High-Purity Reagents: Ensure solvents and other reagents are free from metal contamination.
Incorporate a Chelating Agent: Add a small amount (e.g., 1 mol%) of ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester catalytic metal ions.
Maintain Low Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the base slowly and maintain cooling to dissipate any exotherm.
Select an Appropriate Base: Use a non-nucleophilic, hindered base. If possible, avoid strong, harsh bases like NaOH or KOH which can promote rapid decomposition.[1]
Possible Cause B: Intramolecular Cyclization
Symptoms: A significant byproduct is observed, often with a different polarity than the starting material or desired product. Mass spectrometry may reveal a product with the same mass as the starting material (isomerization).
Causality: In the absence of a sufficiently reactive external electrophile, the molecule reacts with itself. The hydroxylamine's nitrogen atom attacks the terminal carbon bearing the chlorine atom, displacing it to form a five-membered ring. This is an entropically favored process.[6][7]
Troubleshooting Protocol:
Control Reagent Stoichiometry and Addition: Ensure the external substrate is present in the reaction flask before the slow, controlled addition of the (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride and base. This maintains a low instantaneous concentration of the free hydroxylamine, favoring the intermolecular pathway.
Use High Concentration: Unlike reactions prone to polymerization, intramolecular cyclization can sometimes be suppressed by running the reaction at a higher concentration, which favors intermolecular collisions. The optimal concentration must be determined empirically.
Lower Reaction Temperature: This will generally slow the rate of the undesired cyclization more than the desired intermolecular reaction.
Visualizing Competing Pathways
The following diagram illustrates the critical decision point for the free hydroxylamine reagent, highlighting the competition between the desired reaction and the two most common side reactions.
Caption: Competing reaction pathways for (E)-O-(3-Chloroallyl)hydroxylamine.
Problem 2: Formation of Insoluble White/Gummy Precipitate
Symptoms: The reaction mixture becomes heterogeneous with the formation of a precipitate that is often insoluble in common organic solvents.
Causality: This is a classic sign of intermolecular self-condensation or polymerization. The hydroxylamine of one molecule displaces the chloride of another in a chain-growth process. This is particularly problematic when the concentration of the free hydroxylamine reagent is high relative to the intended reaction partner.
Troubleshooting Protocol: High Dilution Conditions
Prepare two separate solutions:
Solution A: Your substrate and a non-nucleophilic base in the reaction solvent.
Solution B: (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride in the same solvent.
Use a Syringe Pump: Employ a syringe pump to add Solution B to Solution A over a prolonged period (e.g., 4-8 hours).
Rationale: This technique, known as pseudo-high dilution, maintains an extremely low concentration of the bifunctional reagent at any given moment, statistically ensuring it will encounter a substrate molecule before another reagent molecule.
Troubleshooting Workflow Diagram
This workflow provides a logical sequence of steps to diagnose and solve common issues.
Caption: A logical workflow for troubleshooting side reactions.
Part 3: Recommended Reaction Conditions (Comparative Table)
The choice of base and solvent is paramount in directing the reaction towards the desired outcome. This table provides a starting point for optimization.
Mild, non-nucleophilic bases liberate the free hydroxylamine slowly and controllably. Strong bases can cause rapid, exothermic decomposition and promote elimination side reactions.[1]
Avoid: Protic solvents like Methanol (MeOH) or Water unless required by the reaction.
Aprotic solvents are generally preferred as they do not interfere with the nucleophilicity of the hydroxylamine. Protic solvents can solvate the nucleophile, reducing its reactivity.
Temperature
0 °C to Room Temperature
Avoid high temperatures (>40 °C)
Lower temperatures decrease the rate of all reactions but disproportionately affect the activation energy of decomposition and intramolecular cyclization pathways.
Atmosphere
Inert (Nitrogen or Argon)
Air
The free hydroxylamine can be susceptible to air oxidation. An inert atmosphere is crucial for preventing degradation and ensuring reproducibility.[3]
References
O-(3-Chloroallyl)hydroxylamine: A Comprehensive Overview. (2025). Synthose.
HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet. (1999). J.T. Baker.
The synthetic methods of hydroxylamine hydrochloride. (2022). ChemicalBook.
Hydroxylamine hydrochloride Safety Data Sheet. (2025). PENTA.
Hydroxylamine hydrochloride Material Safety Data Sheet. (n.d.). Szabo-Scandic.
SAFETY DATA SHEET - Hydroxylamine hydrochloride. (2010). Fisher Scientific.
SN2 Reactions of Allylic Halides and Tosylates. (2020). Chemistry LibreTexts.
Chen, J., Liang, Q., & Zhao, X. (2019). The utilization of unprotected NH2OH...in iridium-catalyzed allylic substitution. Organic Letters, 21, 5383-5386.
Miyabe, H., Yoshida, K., Yamauchi, M., & Takemoto, Y. (2005). Hydroxylamines as Oxygen Atom Nucleophiles in Transition-Metal-Catalyzed Allylic Substitution. The Journal of Organic Chemistry, 70(6), 2148–2153.
Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). (2017). SciSpace.
Cascade cyclization and intramolecular nitrone dipolar cycloaddition.... (n.d.). White Rose Research Online.
US Patent 5808150A: Stabilization of hydroxylamine solutions. (n.d.). Google Patents.
Technical Support Center: O-Alkylation of Hydroxylamines
Ticket ID: O-ALK-Guide-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Ambident Nucleophile Challenge Welcome to the technical support hub for hydroxylamine derivatization. The c...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: O-ALK-Guide-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the technical support hub for hydroxylamine derivatization. The core challenge you are likely facing is chemoselectivity . The hydroxylamine moiety (
) is an ambident nucleophile, possessing two reactive sites:
Nitrogen (N): A soft nucleophile (high HOMO energy), generally more nucleophilic towards soft electrophiles (alkyl halides).
Oxygen (O): A hard nucleophile (high charge density), generally less nucleophilic but favored by hard electrophiles or specific solvation effects.
The Golden Rule: To achieve high-yield O-alkylation, you must suppress the nucleophilicity of the nitrogen atom or activate the electrophile specifically for oxygen attack. Attempting to alkylate free hydroxylamine (
) directly with an alkyl halide almost invariably leads to N-alkylation or uncontrolled over-alkylation.
Part 1: Diagnostic Workflow (Decision Tree)
Before proceeding, identify your substrate and constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting the correct alkylation methodology based on starting material availability.
Part 2: Standard Operating Protocols (SOPs)
Method A: Direct Alkylation of N-Protected Precursors
Best for: Primary alkyl halides, allylic/benzylic halides.
The Logic: By using an electron-withdrawing protecting group (e.g.,
-hydroxyphthalimide or -di-Boc-hydroxylamine), you reduce the electron density on the nitrogen, rendering the oxygen the primary nucleophile via the formation of an oxyanion.
Critical Note: The reaction proceeds with Walden Inversion at the alcohol center. If you start with (
)-alcohol, you get ()-alkoxyamine.
Part 3: Troubleshooting Matrix
Use this table to diagnose specific failures in your experiment.
Symptom
Probable Cause
Corrective Action
N-Alkylation Observed
Substrate Control: Nitrogen was not sufficiently deactivated.
Switch Precursor: Use -di-Boc-hydroxylamine or -hydroxyphthalimide. Monoprotected (-Boc) can still N-alkylate with reactive halides.
Low Yield (Direct Alkylation)
HSAB Mismatch: Using a "soft" halide with a "hard" oxyanion without catalysis.
Add Additive: Add catalytic (Finkelstein condition) or use Silver(I) Oxide () . Silver coordinates the halide, promoting -like character which favors O-attack.
Isocyanate Formation
Lossen Rearrangement: Occurs if using hydroxamic acids () and activating agents (EDC/HATU).
Avoid Activation: Do not use carbodiimides with hydroxamic acids. Alkylate the pre-formed hydroxamic acid using basic conditions, or switch to NHPI.
Product Decomposition
Radical Homolysis: Alkoxyamines (C-O-N) can cleave homolytically at high temps (>100°C), especially if stable nitroxides form.
Temperature Control: Keep reaction and workup below 80°C. Add a radical scavenger (e.g., elemental copper) if necessary during storage.
Poor Solubility of NHPI
Solvent Choice: NHPI is poorly soluble in DCM/Ether.
Change Solvent: Use DMF, DMSO, or MeCN. If workup is difficult, use -hydroxy-succinimide (NHS) as the partner; it is more water-soluble.
Part 4: Advanced Mechanistic Insights (FAQs)
Q: Why does Silver (
or
) favor O-alkylation?
A: This is explained by the Hard-Soft Acid-Base (HSAB) theory .
Nitrogen is a soft base.
Oxygen is a hard base.
Alkyl Halides are generally soft acids.
In standard conditions, Soft-Soft (N-C) interaction is favored. However,
is a soft Lewis acid that effectively "pulls" the halide (soft base) away. This creates a partial positive charge on the carbon (hardening the electrophile) and allows the hard oxyanion to attack the "harder" carbocation-like center.
Q: Can I use hydroxamic acids (
) directly?
A: Yes, but be careful. Hydroxamic acids are prone to the Lossen Rearrangement upon O-acylation or O-sulfonylation.
Pathway:
.
Prevention:[5] Ensure your alkylating agent is not an acyl chloride or sulfonyl chloride. If using alkyl halides, maintain basic conditions to favor the stable hydroxamate anion.
Q: How do I purify N-alkoxyphthalimides?
A: One of the major advantages of using NHPI is crystallinity.
After the reaction, pour the DMF mixture into ice water.
The O-alkylated phthalimide usually precipitates as a white/off-white solid.
Filter and wash with water to remove DMF and salts. Recrystallize from EtOH if needed.
References
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684.
Castellanos, S., et al. (2022).[6] Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry.
Kitahara, K., et al. (2008).[2] O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes via Mitsunobu Protocol. Organic Letters, 10(11), 2259–2261.
Bauer, U., & Eggert, U. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Journal of Medicinal Chemistry.
Matyjaszewski, K., et al. (1998).[7] Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization. Macromolecules.
This guide addresses the critical moisture sensitivity of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride. While the hydrochloride salt stabilizes the volatile free amine, it introduces significant hygroscopicity. In experimental settings, moisture absorption is the leading cause of stoichiometric errors , incomplete coupling reactions , and acid-catalyzed degradation of the (E)-stereoisomer.
Module 1: The Mechanistic Impact of Moisture
The "Invisible" Stoichiometry Killer
The most immediate failure mode in experiments involving this compound is not chemical decomposition, but gravimetric error .
The Mechanism: The HCl salt lattice avidly absorbs atmospheric water, forming a hydrate or a deliquescent paste.
The Consequence: If you weigh 100 mg of "wet" salt, you may only be adding 80 mg of active reagent. In precise condensation reactions (e.g., synthesis of oxime ethers for herbicides like Propaquizafop), this 20% deficit leads to unreacted starting materials and difficult purifications.
Acid-Catalyzed Isomerization & Hydrolysis
Moisture creates a highly acidic micro-environment on the crystal surface:
Isomerization: The (E)-configuration is thermodynamically stable but can isomerize to the (Z)-form under acidic conditions combined with thermal stress or UV light.
Hydrolysis: Prolonged exposure to acidic moisture can hydrolyze the oxime ether linkage, releasing hydroxylamine and the corresponding alcohol/aldehyde byproducts.
Module 2: Handling & Storage Workflow
Storage Protocol
Temperature: Store at -20°C .
Atmosphere: Must be kept under Argon or Nitrogen .
Container: Amber glass vials with Teflon-lined caps. Do not use metal containers (corrosion risk from HCl).
Handling Workflow (Visualized)
Figure 1: Standard Operating Procedure for handling hygroscopic hydrochloride salts. Note the critical equilibration step to prevent condensation.
Module 3: Troubleshooting Guide (Q&A)
Scenario A: Physical State Issues
Q: The solid has turned into a sticky paste or liquid. Is it ruined?
Diagnosis: Deliquescence.[1] The salt has absorbed enough water to dissolve itself.
Action:
Do not use for quantitative reactions.
Salvage: If the color is still white/off-white, you can attempt to dry it (see Module 4). If it has turned yellow/orange, chemical degradation has occurred; discard it .
Q: My metal spatula is corroding after handling the salt.
Diagnosis: Hydrolysis of the salt on the metal surface.
Action: Use ceramic, glass, or Teflon-coated spatulas only. The HCl moiety is corrosive to stainless steel in the presence of humidity.
Scenario B: Reaction Failures
Q: My coupling reaction yield is consistently 10-15% lower than expected.
Diagnosis: Stoichiometric mismatch due to water weight.
Action:
Immediate Fix: Run a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the effective molecular weight.
Calculation: Adjust your reagent mass based on the actual purity found via qNMR.
Example: If purity is 85% (15% water), divide your target mass by 0.85.
Q: I see an impurity peak in HPLC corresponding to the (Z)-isomer.
Diagnosis: Isomerization caused by acidic moisture or light.
Action: Ensure the reaction is performed in anhydrous solvents and the starting material was not "wet" (acidic). Protect the reaction vessel from light with aluminum foil.
Module 4: Corrective Protocols
Protocol 4.1: Drying the "Wet" Salt
Use this if the solid is clumped but not discolored.
Equipment: Vacuum oven or Desiccator.
Desiccant: Phosphorus Pentoxide (
) or Potassium Hydroxide () pellets (to absorb HCl/Water vapors).
Procedure:
Place the open vial in the desiccator.
Apply high vacuum (< 1 mbar).
Temperature: Keep at 25°C . Do not heat above 40°C as the allyl group increases thermal instability compared to simple hydroxylamines.
Duration: 12–24 hours.
Validation: Check weight loss until constant mass is achieved.
Protocol 4.2: Troubleshooting Decision Tree
Figure 2: Decision matrix for evaluating reagent quality before or after a failed experiment.
Technical Support Center: Scaling Up Reactions with (E)-O-(3-Chloroallyl)hydroxylamine Hydrochloride
Executive Summary & Safety Directive (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (hereafter (E)-CAHA·HCl ) is a specialized alkoxylamine reagent primarily used in the synthesis of cyclohexanedione oxime herbicides (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Safety Directive
(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride (hereafter (E)-CAHA·HCl ) is a specialized alkoxylamine reagent primarily used in the synthesis of cyclohexanedione oxime herbicides (e.g., Clethodim). While highly effective for installing the 3-chloroallyloxy moiety, scaling this reaction presents distinct challenges regarding thermal instability , stereochemical retention , and pH-dependent kinetics .
⚠️ Critical Safety Warning: Thermal Runaway Risk
Hydroxylamine salts are energetic materials.[1] While the allyl ether modification alters the stability profile compared to unsubstituted hydroxylamine, the N-O bond remains labile.
Hazard: Exothermic decomposition can occur if the free base is heated in the absence of solvent or if the reaction mass accumulates unreacted reagent (thermal runaway).
Threshold: Differential Scanning Calorimetry (DSC) data for similar hydroxylamine derivatives suggests decomposition onsets often begin >100°C, but autocatalytic decomposition can occur at lower temperatures (60-80°C) in the presence of metal ions (Fe, Cu) or strong acids [1, 5].
Directive: Never heat the reaction mixture above 50°C without rigorous calorimetric screening (ARC/DSC) of your specific reaction matrix.
Scale-Up Workflow & Protocol
The following protocol is designed for the condensation of (E)-CAHA·HCl with a ketone/aldehyde substrate (e.g., a 1,3-dicarbonyl precursor). This "buffered release" method minimizes the concentration of unstable free base.
The "Buffered Release" Protocol
Parameter
Specification
Rationale
Solvent System
Toluene / Water (Biphasic) or Methanol
Biphasic systems allow the inorganic salt (NaCl) to stay in the aqueous phase while the product migrates to the organic phase, driving equilibrium.
pH Control
4.5 – 6.0
Critical: Below pH 4, the amine is protonated () and non-nucleophilic. Above pH 7, base-catalyzed hydrolysis of the product or isomerization of the (E)-alkene can occur.
Base Selection
Sodium Acetate (NaOAc) or controlled NaOH
NaOAc provides a self-buffering capacity. If using NaOH, it must be dosed to maintain pH, not added all at once.
Temperature
25°C (Addition) 40°C (Reaction)
Minimizes exotherm spikes during neutralization; 40°C is sufficient for kinetics without risking decomposition.
Step-by-Step Methodology
Reactor Prep: Purge reactor with
. Ensure all metal surfaces are passivated (remove rust/residue to prevent catalytic decomposition).
Dissolution: Charge (E)-CAHA·HCl into water (approx. 3-4 volumes). Stir until fully dissolved.
Substrate Charge: Add the ketone substrate dissolved in Toluene (3-5 volumes).
Controlled Neutralization (The "Make-or-Break" Step):
Action: Drip 20-25% NaOH (aq) or add solid NaOAc slowly.
Monitor: Internal temperature must not exceed 30°C.
Target: Adjust pH to 5.0–5.5.
Reaction: Heat mildy to 35-40°C. Stir for 3–6 hours.
Workup: Stop agitation. Allow phase separation. The product is in the upper Toluene layer. Wash organic layer with water to remove residual salts.
Visualizing the Process Logic
The following diagram illustrates the decision matrix for the scale-up process, highlighting critical control points (CCPs) where failure modes often originate.
Figure 1: Process Flow Diagram for (E)-CAHA·HCl Condensation. Note the critical control point (CCP) at the neutralization stage to manage exotherms.
Troubleshooting & FAQs
Q1: My reaction conversion stalls at ~80%. Adding more reagent doesn't help. Why?
Diagnosis: This is likely a pH drift issue.
Mechanism: As the reaction proceeds, HCl is often liberated (depending on the exact base/counter-ion dynamics) or the buffering capacity is exhausted. If the pH drops below 4.0, the hydroxylamine nitrogen becomes protonated (
for similar species). A protonated nitrogen cannot attack the carbonyl carbon.
Solution:
Check pH of the aqueous phase during the stall.
If acidic (<4), add 10% NaOH or NaOAc to push pH back to 5.0–5.5.
Do not exceed pH 7, or you risk hydrolyzing the newly formed oxime ether.
Q2: We are seeing high levels of the (Z)-isomer in the final product. Is the reagent defective?
Diagnosis: Likely process-induced isomerization, not reagent failure.
Mechanism: While (E)-CAHA·HCl is supplied as the E-isomer, the chloroallyl double bond is relatively stable. However, the oxime double bond (C=N) formed during the reaction is susceptible to acid-catalyzed isomerization [4]. Furthermore, high temperatures (>60°C) can promote thermodynamic equilibration to the Z-form.
Solution:
Strict Temperature Limit: Keep reaction
.
Avoid Strong Acids: Ensure the starting material solution isn't sitting at pH < 1 for extended periods before base addition.
Workup: Avoid acidic washes during isolation. Use neutral water or mild bicarbonate washes.
Q3: The reactor temperature spikes immediately upon adding NaOH. How do we manage this at 10kg scale?
Diagnosis: Neutralization exotherm + Heat of Solution.
Mechanism: Neutralizing an HCl salt releases significant heat (
). At scale, the surface-area-to-volume ratio decreases, making heat removal harder.
Solution:
Switch Base: Use Sodium Acetate (solid or slurry). It has a lower heat of neutralization compared to NaOH/KOH.
Dosing Strategy: Do not dump the base. Use a dosing pump coupled to a temperature probe. If
, the pump automatically stops.
Pre-Cooling: Chill the reactor jacket to 10°C before starting addition.
Q4: Is it safe to distill the product?
Diagnosis: High Risk.
Mechanism: O-Alkyloximes and residual hydroxylamines have low thermal stability. Distillation concentrates high-boiling impurities and can trigger explosive decomposition [5].
Solution:
Avoid Distillation: Rely on crystallization or chromatography if purity is insufficient.
If necessary: Use Thin Film Evaporation (Wiped Film) to minimize residence time, and ensure all residual hydroxylamine is quenched (using sodium nitrite or acetone) before heating.
References
Sigma-Aldrich. (2024). Safety Data Sheet: Hydroxylamine Hydrochloride. Link
Trea. (2023).[2] Process for Preparation of Clethodim. Link (Note: Refers to general patent landscape for Clethodim synthesis conditions).
Google Patents. (2017). CN107162945A - Method for synthesizing clethodim.[3] Link
ResearchGate. (2025). Isomerization process under acidic conditions. Link (Mechanistic proxy for acid-catalyzed isomerization).
Cisneros, L. et al. (2002). Thermal Stability of Hydroxylamine Derivatives. Process Safety Progress. Link (Refers to general hydroxylamine thermal hazards).
Technical Support Center: Catalyst Selection for Improving Reaction Efficiency
Welcome to the technical support center dedicated to enhancing your catalytic processes. As researchers, scientists, and drug development professionals, we understand that selecting the right catalyst is pivotal for driv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to enhancing your catalytic processes. As researchers, scientists, and drug development professionals, we understand that selecting the right catalyst is pivotal for driving reaction efficiency, selectivity, and overall success. This guide is structured to provide both foundational knowledge through frequently asked questions and deep, actionable insights in our troubleshooting guides for when your experiments don't go as planned.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial phases of catalyst selection and reaction development.
Q1: What are the critical first steps when selecting a catalyst for a new chemical transformation?
A: The initial selection process should be systematic. Start by reviewing the literature for analogous reactions to identify promising catalyst families (e.g., Pd-based catalysts for cross-coupling, Ru-catalysts for hydrogenation).[1] The next crucial step is to define your reaction's specific needs: Are you prioritizing yield, selectivity, or turnover number? Your choice will be guided by these priorities. A preliminary screening of a small, diverse set of catalysts under your proposed reaction conditions is a highly effective empirical approach to quickly identify lead candidates.[2] Computational screening can also be a powerful tool to predict trends in reactivity and guide experimental design.[3]
Q2: How do I decide between a homogeneous and a heterogeneous catalyst?
A: The choice depends on the specific requirements of your process. Homogeneous catalysts exist in the same phase as the reactants, offering high activity and selectivity due to well-defined active sites.[4] However, their separation from the product can be challenging and costly.[5] Heterogeneous catalysts are in a different phase (typically a solid in a liquid or gas phase), which greatly simplifies their removal from the reaction mixture, making them ideal for continuous flow processes and easier recycling.[4][6] The trade-off can sometimes be lower activity or selectivity compared to their homogeneous counterparts.
Q3: Beyond the catalyst itself, what are the key factors that influence reaction efficiency?
A: Several factors critically impact reaction rates and efficiency. The five main variables are:
Temperature: Higher temperatures generally increase reaction rates by providing molecules with more kinetic energy.[7]
Concentration: Increasing the concentration of reactants leads to more frequent collisions, thus increasing the reaction rate.[7]
Pressure (for gaseous reactions): Increasing pressure effectively increases the concentration of gas molecules, leading to a higher reaction rate.[7]
Surface Area (for heterogeneous catalysts): A larger surface area exposes more active sites, increasing the rate of reaction.[7]
Solvent: The choice of solvent can influence catalyst solubility, stability, and the reaction pathway itself.
Q4: What is catalyst selectivity and why is it a critical parameter?
A: Selectivity is a measure of a catalyst's ability to direct a reaction to form a specific desired product over other possible, undesired products (byproducts).[8] It is a crucial property because high selectivity increases the yield of the target molecule, simplifies purification processes by reducing the number of byproducts, and minimizes waste, aligning with the principles of green chemistry.[9] In complex molecule synthesis, such as in drug development, achieving high stereoselectivity or regioselectivity is often the most significant challenge.
Q5: How can I minimize catalyst loading without significantly compromising reaction performance?
A: Reducing catalyst loading is economically and environmentally beneficial. This can be achieved by systematically optimizing reaction conditions. Factors like temperature, pressure, and reactant concentration can be fine-tuned to maximize the catalyst's turnover number (TON) and turnover frequency (TOF). The use of catalyst supports with high surface area, optimizing the ligand-to-metal ratio for homogeneous catalysts, or ensuring efficient mixing to overcome mass transfer limitations can also allow for a significant reduction in the required catalyst amount.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental challenges.
Guide 1: Low or No Catalytic Activity
Symptom: The reaction shows minimal or no conversion of starting materials to the desired product, even after a significant reaction time.
Underlying Causality: A lack of activity points to a fundamental issue with one of the core components of the catalytic cycle. The catalyst may be unsuitable for the transformation, inactive due to its state (e.g., wrong oxidation state), or blocked by an external agent. Alternatively, the energy provided to the system (e.g., temperature) may be insufficient to overcome the activation energy barrier, even with the catalyst present.[8]
Potential Causes & Diagnostic Workflow
Incorrect Catalyst Choice: The selected catalyst may not be suitable for the specific substrates or reaction type.
Catalyst Quality/Integrity: The catalyst may have degraded during storage (e.g., oxidation) or may be of poor quality from the supplier.
Presence of Inhibitors or Poisons: Impurities in the reactants, solvent, or glassware can act as catalyst poisons, binding to the active sites and halting the reaction.[10][11] Common poisons include sulfur, lead, and mercury compounds.[11]
Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be appropriate for activating the catalyst or facilitating the reaction.
Mass Transfer Limitations (Heterogeneous Catalysis): The reactants may not be effectively reaching the active sites on the catalyst surface due to poor mixing or diffusion limitations in porous structures.[12]
Caption: Diagnostic workflow for troubleshooting low catalytic activity.
This protocol provides a method for rapidly screening multiple catalysts to identify a lead candidate for your reaction.[2]
Preparation: In an array of reaction vials (e.g., a 24-well plate), dispense the substrate and solvent.
Catalyst Addition: Add a different catalyst candidate to each well. Ensure the catalysts represent a diverse range of metals, ligands, or support materials. Use a consistent molar percentage for each catalyst.
Reaction Initiation: Add the second reactant or reagent to start the reaction. Seal the plate.
Incubation: Place the reaction plate on a shaker block at the desired temperature and agitation speed.
Time-Point Sampling: At set intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each well. Quench the reaction in the aliquot immediately.
Analysis: Analyze the aliquots using a rapid analytical technique like TLC-MS, GC, or UPLC to determine the conversion and the formation of the desired product.[2]
Data Evaluation: Compare the performance of all catalysts to identify the most promising candidates for further optimization.
Guide 2: Catalyst Deactivation During Reaction
Symptom: The reaction begins at a reasonable rate but slows down significantly or stops completely before all starting material is consumed.
Underlying Causality: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[10] This is a common and economically significant issue in industrial processes.[11] The primary mechanisms are chemical, thermal, or mechanical in nature, leading to a reduction in the number of accessible, effective active sites.
Potential Causes & Diagnostic Workflow
Poisoning: Strong adsorption of impurities from the feedstock onto the catalyst's active sites, blocking them from reactants.[11] This is a chemical deactivation.
Fouling or Coking: Deposition of carbonaceous materials (coke) or heavy polymers on the catalyst surface and within its pores, physically blocking active sites.[13]
Thermal Degradation (Sintering): At high temperatures, small catalyst crystallites can agglomerate into larger ones, resulting in a significant loss of active surface area.[11]
Leaching: For supported catalysts, the active metal species can dissolve into the reaction medium, leading to a permanent loss of catalyst from the support.[14]
Caption: Decision tree for diagnosing the cause of catalyst deactivation.
Solutions & Mitigation Strategies
The appropriate solution depends directly on the deactivation mechanism.
Deactivation Mechanism
Mitigation Strategy
Causality
Poisoning
Purify feedstock; use guard beds to capture poisons before they reach the catalyst.
Prevents irreversible binding of inhibitors to active sites.
A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Reaction Product Structures
Introduction: The Imperative of Structural Verification in Chemical Synthesis In the landscape of chemical research and drug development, the synthesis of a novel molecule is but the first step. The unambiguous confirmat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Structural Verification in Chemical Synthesis
In the landscape of chemical research and drug development, the synthesis of a novel molecule is but the first step. The unambiguous confirmation of its chemical structure is the cornerstone upon which all subsequent research is built. An erroneously identified compound can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines. Therefore, a robust, multi-faceted analytical approach is not merely good practice; it is an absolute necessity.
This guide provides a comparative overview of the primary spectroscopic techniques employed for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. As a senior application scientist, my objective is not to simply list protocols, but to illuminate the causality behind our choices—to demonstrate how these techniques, when used in concert, create a self-validating system for arriving at the correct molecular structure. We will explore the strengths and limitations of each method, provide actionable experimental protocols, and present a logical workflow for their integrated application.
At a Glance: A Comparative Overview of Core Spectroscopic Techniques
The power of spectroscopic analysis lies in the complementary nature of the data obtained from different methods. No single technique provides the complete picture, but together they offer a detailed and cross-validated structural narrative.
Technique
Information Provided
Strengths
Limitations
NMR Spectroscopy
Detailed carbon-hydrogen framework, atom connectivity (2D NMR), stereochemistry, and dynamic processes.
Unparalleled for complete 3D structure elucidation and isomer differentiation.[1][2][3]
Lower sensitivity compared to MS, requires higher sample concentration, can be complex for very large molecules.
Extremely high sensitivity (sub-picomole), requires a very small amount of sample, excellent for confirming molecular formula.[4][5]
Often struggles to differentiate between isomers, fragmentation can be complex to interpret without reference data.[6]
IR Spectroscopy
Presence or absence of specific functional groups (e.g., C=O, O-H, N-H, C≡N).
Fast, non-destructive, versatile sample handling, provides a quick "chemical fingerprint".[5][7][8]
Provides limited information on the overall molecular skeleton; absence of a signal is often more informative than presence.
UV-Vis Spectroscopy
Presence of chromophores and the extent of conjugated π-systems.
High sensitivity, simple and rapid, useful for quantitative analysis of compounds with strong chromophores.[9][10]
Provides limited structural information; many compounds are not UV-Vis active.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful technique available for determining the detailed structure of an organic compound in solution.[5][11] It is the only method that provides a direct map of the carbon-hydrogen framework.
Expertise & Experience: The "Why" of NMR
NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets.[12] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy states. The absorption of radiofrequency (RF) energy causes a transition between these states, and this resonance is detected.[12]
The true power of NMR lies in the fact that the precise RF frequency required for resonance (the chemical shift ) is exquisitely sensitive to the local electronic environment of each nucleus.[3][13] This allows us to differentiate between, for example, a methyl group attached to a carbonyl and one attached to an aromatic ring.
Trustworthiness: A Self-Validating Data System
A ¹H NMR spectrum provides four key pieces of information that must be internally consistent, forming a self-validating puzzle:
Chemical Shift (δ): Tells us the electronic environment of a proton or group of protons.
Integration: The area under a signal is proportional to the number of protons it represents, giving a ratio of the different types of protons in the molecule.[14]
Splitting (Multiplicity): Caused by the influence of neighboring protons, this tells us how many protons are on adjacent atoms.
Coupling Constant (J): The distance between the lines in a split signal, which gives information about the dihedral angle and connectivity between coupled protons.
When combined with ¹³C NMR, which provides a count of the unique carbon environments, a complete and robust picture of the molecular skeleton can be assembled.[15]
Experimental Protocol: ¹H NMR Sample Preparation
Sample Weighing: Accurately weigh 1-5 mg of the purified reaction product into a clean, dry vial.
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. The deuterium (²H) is "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS), although modern spectrometers can lock onto the deuterium signal of the solvent.
Transfer: Vortex the vial until the sample is completely dissolved. Transfer the solution to a clean NMR tube using a Pasteur pipette.
Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer's spinner turbine. The instrument will then be tuned and the data acquired according to pre-set experimental parameters.
Mass Spectrometry (MS): The Molecular Scale
Before assembling the puzzle, we must know the mass of the final piece. Mass spectrometry provides this fundamental data point with exceptional precision.[4]
Expertise & Experience: From Molecules to Ions
MS measures the mass-to-charge ratio (m/z) of ions.[16] The process involves converting the neutral analyte molecules into gaseous ions, separating these ions based on their m/z, and then detecting them.[4] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure mass to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a molecule's elemental composition, distinguishing between formulas that have the same nominal mass (e.g., C₆H₁₂O₆ vs. C₇H₁₆O₅).
Trustworthiness: The Formulaic Foundation
The molecular formula derived from HRMS is a rigid constraint that any proposed structure from NMR must satisfy. Furthermore, the fragmentation pattern, which arises from the breakdown of the molecular ion in the mass spectrometer, can provide valuable clues about the presence of specific structural units, serving as an independent check on the connectivity determined by NMR.[4]
Experimental Protocol: Sample Submission for ESI-MS
Sample Purity: Ensure the sample is free of non-volatile salts or buffers (e.g., NaCl, phosphate buffers), which can suppress ionization.
Solution Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or water.
Submission: Place the solution in a labeled autosampler vial. Submit for analysis via a direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) system. LC-MS is often preferred as it provides an additional dimension of purity analysis before the sample enters the mass spectrometer.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying which functional groups are present in a molecule.[5][17]
Expertise & Experience: The Dance of Molecular Vibrations
Chemical bonds are not static; they stretch, bend, and vibrate at specific frequencies.[18] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[17] A strong C=O (carbonyl) stretch, for example, appears as a sharp, intense peak around 1700 cm⁻¹, while a broad O-H (hydroxyl) stretch is characteristic of alcohols and appears around 3300 cm⁻¹.[19]
Trustworthiness: Corroborative Evidence
IR spectroscopy provides a quick check that validates or invalidates a proposed structure. If the NMR and MS data suggest a carboxylic acid, the IR spectrum must show both a broad O-H stretch and a C=O stretch.[20] The absence of these characteristic peaks would immediately refute the proposed structure, forcing a re-evaluation of the other data.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to measure the ambient atmosphere, which will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Pressure Application: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
Data Acquisition: Collect the spectrum. The process typically takes less than a minute.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-System
While less universally applicable than the other techniques, UV-Vis spectroscopy is invaluable for characterizing molecules containing chromophores, particularly conjugated π-systems.[9][10]
Expertise & Experience: Electronic Excitations
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower-energy molecular orbital to a higher-energy one (e.g., from a π bonding orbital to a π* antibonding orbital).[10]
Trustworthiness: Gauging Conjugation
The key insight from UV-Vis is that the wavelength of maximum absorbance (λ_max) increases with the extent of conjugation.[21][22] If a structure proposed from NMR contains a long chain of alternating double and single bonds, a UV-Vis spectrum showing a high λ_max would provide strong supporting evidence for that structural feature.
Experimental Protocol: Acquiring a UV-Vis Spectrum
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, water) that fully dissolves the sample.
Sample Preparation: Prepare a very dilute solution of the analyte. The concentration must be adjusted so that the maximum absorbance falls within the instrument's linear range (typically 0.1 - 1.0 AU).
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
Measurement: Fill a second, matched cuvette with the sample solution, place it in the spectrophotometer, and record the spectrum.
An Integrated Strategy: The Self-Validating Workflow
The definitive confirmation of a chemical structure arises not from a single piece of data, but from the seamless convergence of all spectroscopic evidence. This integrated approach forms a logical, self-validating workflow.
Logical Workflow Diagram
Caption: Integrated workflow for spectroscopic structure elucidation.
This workflow demonstrates the principle of orthogonality , where each technique provides a different type of information that serves as an independent check on the others. A proposed structure is only considered confirmed when it is fully consistent with the molecular formula from MS, the functional groups from IR, the detailed framework from NMR, and any supplementary data from techniques like UV-Vis. Any discrepancy at any stage requires a re-evaluation of the entire dataset, ensuring a rigorous and trustworthy final assignment.
References
Rial LP (2023) Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem. 8:225.
Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
Technology Networks (2023) Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Technology Networks.
Master Organic Chemistry (2016) What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]
ResearchGate (2025) Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
NIH (2021) Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. [Link]
Technology Networks (2021) Addressing the Challenges of Small Molecule Analysis. [Link]
Chemistry LibreTexts (2025) 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
The Organic Chemistry Tutor (2019) UV-Vis Spectroscopy and Conjugated Systems. YouTube. [Link]
Drawell (2023) What are the Key Challenges in Spectrophotometric Analysis?. [Link]
ijirset (2018) Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]
FDA (2023) Q2(R2) Validation of Analytical Procedures. [Link]
ChemComplete (2019) Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
NIH (2011) Label-Assisted Mass Spectrometry for the Acceleration of Reaction Discovery and Optimization. [Link]
ACS Publications. Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. [Link]
Jack Westin. Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content. [Link]
MDPI (2023) Spectroscopic Techniques Application for Wine and Wine Byproduct Authentication. [Link]
Gavin Publishers (2018) Validation of Analytical Methods: A Review. [Link]
Open Access Journals (2023) Principles of Organic Spectroscopy. [Link]
Solubility of Things. Limitations and Considerations in Spectroscopy. [Link]
ChemRxiv (2022) Functional group identification for FTIR spectra using image-based machine learning. [Link]
AZoLifeSciences (2023) NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
ScienceDirect. FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]
A Comparative Guide to the Synthesis of Benzofurans via Hydroxylamine-Based Methods
The benzofuran scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and biologically active natural products. Its synthesis has been a subject of intense resea...
Author: BenchChem Technical Support Team. Date: February 2026
The benzofuran scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals and biologically active natural products. Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides an in-depth, comparative analysis of peer-reviewed methods for the synthesis of benzofurans that strategically employ hydroxylamines and their derivatives. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide detailed protocols for key methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
Introduction: The Strategic Role of the N-O Bond in Benzofuran Synthesis
Hydroxylamine derivatives, particularly O-aryl oximes and O-arylhydroxylamines, offer a unique and powerful platform for the construction of the benzofuran ring system. The inherent reactivity of the N-O bond is cleverly exploited in these methods to facilitate the key C-C and C-O bond formations required for the heterocyclic core. The primary strategies discussed herein revolve around a critical[1][1]-sigmatropic rearrangement, a testament to the elegance and efficiency of pericyclic reactions in modern organic synthesis. This guide will compare and contrast two major approaches: the direct synthesis from O-arylhydroxylamines and the cyclization of pre-formed O-aryl oxime ethers, including a powerful N-trifluoroacetylation-triggered variant.
Method 1: The Buchwald-Maimone/Tomkinson Approach: A Unified Strategy from O-Arylhydroxylamines
This versatile approach commences with the synthesis of an O-arylhydroxylamine intermediate, which then undergoes a one-pot condensation with a carbonyl compound, followed by an acid-catalyzed cascade reaction to furnish the benzofuran product. The initial formation of the O-arylhydroxylamine can be achieved through either palladium-catalyzed cross-coupling or metal-free arylation, offering flexibility in substrate scope and reaction conditions.
Mechanistic Rationale
The cornerstone of this methodology is a sequential reaction cascade that begins with the formation of an O-aryl oxime ether in situ. This is followed by a protonation event that facilitates a[1][1]-sigmatropic rearrangement. The subsequent rearomatization and intramolecular cyclization, with the elimination of ammonia, lead to the final benzofuran product. The choice of the initial O-arylation method dictates the overall "metal-free" or "metal-catalyzed" nature of the synthesis.
Broad substrate scope including heteroaryl halides.[1]
Mild, room temperature arylation; avoids transition metals.[2]
Limitations
Catalyst cost and removal; sensitivity to air and moisture.
Preparation of diaryliodonium salts may be required.
Experimental Data: Substrate Scope and Yields
The following table summarizes representative yields for the one-pot benzofuran synthesis from O-arylhydroxylamines and various ketones, as reported by Tomkinson and coworkers.[3]
O-Arylhydroxylamine
Ketone
Product
Yield (%)
O-Phenylhydroxylamine HCl
Cyclohexanone
1,2,3,4-Tetrahydrodibenzofuran
95
O-Phenylhydroxylamine HCl
Acetophenone
2-Methyl-3-phenylbenzofuran
75
O-(4-Methoxyphenyl)hydroxylamine HCl
Cyclopentanone
7-Methoxy-1,2-dihydrocyclopenta[b]benzofuran
80
O-(4-Chlorophenyl)hydroxylamine HCl
Propiophenone
7-Chloro-3-ethyl-2-phenylbenzofuran
70
Representative Protocol: Direct Synthesis from O-Phenylhydroxylamine and Cyclohexanone[3]
Reaction Setup: To a solution of O-phenylhydroxylamine hydrochloride (146 mg, 1.0 mmol) in THF (2 mL) at 60 °C is added methanesulfonic acid (192 mg, 2.0 mmol).
Addition of Ketone: Cyclohexanone (98 mg, 1.0 mmol) is added to the reaction mixture.
Reaction Monitoring: The reaction is stirred at 60 °C and monitored by TLC until completion (typically 2 hours).
Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 1,2,3,4-tetrahydrodibenzofuran.
Method 2: The Naito Approach: N-Trifluoroacetylation-Triggered[1][1]-Sigmatropic Rearrangement
This elegant method, developed by Naito and coworkers, utilizes the powerful electron-withdrawing nature of the trifluoroacetyl group to facilitate the[1][1]-sigmatropic rearrangement of O-aryl oxime ethers under mild conditions. This approach avoids the need for strong acids and offers a high degree of control over the reaction outcome.
Mechanistic Rationale
The reaction is initiated by the N-trifluoroacetylation of the pre-formed O-aryl oxime ether. This acylation significantly weakens the N-O bond and activates the substrate towards the subsequent[1][1]-sigmatropic rearrangement. The resulting intermediate then undergoes cyclization and aromatization to yield the benzofuran product. The choice of trifluoroacetylating agent can influence whether the final product is a benzofuran or a dihydrobenzofuran.
Causality: The use of the more reactive TFAT in the presence of a base (DMAP) promotes the elimination step, leading to the fully aromatized benzofuran. In contrast, the milder TFAA tends to favor the formation of the dihydrobenzofuran intermediate, which can be isolated.
Experimental Data: Substrate Scope and Yields[4]
O-Arylhydroxylamine
Ketone
Reagent
Product
Yield (%)
O-Phenylhydroxylamine
Cyclohexanone
TFAT, DMAP
1,2,3,4-Tetrahydrodibenzofuran
92
O-Phenylhydroxylamine
Acetophenone
TFAT, DMAP
2-Methyl-3-phenylbenzofuran
85
O-(p-Tolyl)hydroxylamine
4-Methoxyacetophenone
TFAT, DMAP
2-(4-Methoxyphenyl)-3,5-dimethylbenzofuran
88
O-Phenylhydroxylamine
Cyclohexanone
TFAA
4a,9b-Dihydro-1,2,3,4-tetrahydrodibenzofuran
91
Representative Protocol: Synthesis of 2-Methyl-3-phenylbenzofuran[4]
Oxime Ether Formation: A mixture of O-phenylhydroxylamine (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (5 mL) is stirred at room temperature for 3 hours. The solvent is evaporated to give the crude O-phenyl oxime ether, which is used without further purification.
Cyclization: To a solution of the crude oxime ether in CH₂Cl₂ (10 mL) at 0 °C is added DMAP (1.2 mmol) followed by the dropwise addition of TFAT (1.2 mmol).
Reaction Progression: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to afford 2-methyl-3-phenylbenzofuran.
Method 3: Classical Acid-Catalyzed Cyclization of O-Aryl Oximes
This method represents a more traditional approach where an O-aryl oxime is synthesized in a discrete series of steps and then subjected to acid-catalyzed cyclization. While less atom-economical than the one-pot methods, it allows for the isolation and characterization of intermediates and can be advantageous for certain substrates.
Mechanistic Rationale
The mechanism is analogous to the final stages of the Tomkinson approach, involving protonation of the oxime, a[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization. The key difference is the stepwise nature of the synthesis.
Workflow for the classical O-aryl oxime cyclization.
Performance and Application
This method is often employed when the starting ketone already possesses a phenolic hydroxyl group, which can be protected before the oxime formation and subsequent O-arylation. The yields are generally moderate to good, but the multi-step nature can be a drawback.
Representative Protocol: Synthesis of 7-hydroxy-2-(2-benzyloxyphenyl)-1-benzofuran-5-carbaldehyde[5]
Protection and Oximation: The hydroxyl group of 2-hydroxyacetophenone is protected as a benzyl ether. The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
O-Arylation: The oxime is treated with NaH and an aromatic haloaldehyde (e.g., 4-fluoro-3-formylbenzonitrile) to form the O-aryl oxime ether.
Cyclization: The purified O-aryl oxime ether is dissolved in a mixture of hydrochloric acid and acetic acid and heated to effect cyclization and deprotection, affording the final benzofuran product.
Mild conditions; control over benzofuran vs. dihydrobenzofuran.[4]
Allows for isolation of intermediates; suitable for complex starting materials.
Key Disadvantages
May require synthesis of O-arylhydroxylamine precursor.
Requires stoichiometric use of expensive trifluoroacetylating agents.
Less atom- and step-economical.
Typical Yields
Good to excellent
Excellent
Moderate to good
The use of hydroxylamine derivatives in benzofuran synthesis represents a powerful and versatile set of methodologies. The choice of a particular method will depend on factors such as the availability of starting materials, desired substitution patterns, and the need for operational simplicity versus stepwise control. The one-pot nature of the Buchwald-Maimone/Tomkinson approach makes it highly attractive for rapid library synthesis and lead optimization in a drug discovery context. The Naito method offers a high degree of precision and control, which is invaluable for the synthesis of complex natural products. The classical approach, while more traditional, remains a reliable tool in the synthetic chemist's arsenal. Future developments in this field will likely focus on expanding the substrate scope, developing more sustainable and cost-effective catalyst systems, and exploring enantioselective variations of these powerful cyclization reactions.
References
Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990–9991. [Link]
Ghosh, R., Stridfeldt, E., & Olofsson, B. (2014). Metal-Free One-Pot Synthesis of Benzofurans. Chemistry – A European Journal, 20(29), 8888-8892. [Link]
Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Benzofurans Utilizing[1][1]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry, 2007(9), 1491-1509. [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
assessing the stereoselectivity of reactions involving the chloroallyl group
This guide provides a technical assessment of stereoselective reactions involving the 2-chloroallyl group . It compares the performance of Indium-mediated methodologies against Palladium-catalyzed alternatives, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of stereoselective reactions involving the 2-chloroallyl group . It compares the performance of Indium-mediated methodologies against Palladium-catalyzed alternatives, focusing on the preservation of the vinyl chloride motif for downstream functionalization.
Executive Summary: The Strategic Value of the Chloroallyl Motif
The 2-chloroallyl group is not merely a structural appendage; it is a functional linchpin in drug discovery. Unlike the simple allyl group (
) or the methylallyl variants, the 2-chloroallyl moiety contains a vinyl chloride handle.
Why this matters:
Bioisosterism: It serves as a rigid, lipophilic bioisostere for peptide bonds or amide linkages.
Synthetic Divergence: The vinyl chloride is resistant to standard nucleophiles but remains active for transition-metal cross-coupling (Suzuki-Miyaura, Stille) to generate trisubstituted alkenes, or can be eliminated to form allenes and alkynes.
The Challenge: Installing this group stereoselectively is non-trivial. The electron-withdrawing chlorine atom at the 2-position destabilizes the transition states of standard allylation reactions, leading to competition between
-regioisomers (linear) and -regioisomers (branched), as well as scrambling.
Mechanistic Divergence & Selection Strategy
To select the correct protocol, one must understand how the chlorine atom influences the reaction pathway.
The "Chlorine Effect" on Transition States
Electronic Bias: The electronegative Cl atom lowers the energy of the LUMO in the allyl-metal intermediate. In nucleophilic additions (e.g., Indium-mediated), this favors the
-adduct (branched) via a Zimmerman-Traxler transition state.
Steric Bulk: While Cl is larger than H, it is smaller than a methyl group. This "intermediate" steric bulk often results in poor diastereoselectivity (
) unless specific chiral ligands are employed.
Decision Matrix: Pathway Selection
The following diagram illustrates the decision logic for selecting the optimal catalytic system based on the desired stereochemical outcome.
Figure 1: Strategic selection between Indium and Palladium pathways based on scale and stereochemical requirements.
Comparative Analysis: Performance Metrics
The following table contrasts the three primary methods for installing the 2-chloroallyl group. Data is synthesized from comparative literature performance (e.g., Paquette et al., Trost et al.).
Table 1: Performance Comparison of Chloroallylation Reagents
Feature
Method A: Indium-Mediated
Method B: Pd-Catalyzed (Tsuji-Trost)
Method C: Ir-Catalyzed
Reagent Source
2,3-Dichloropropene
2-Chloroallyl acetate/carbonate
2-Chloroallyl chloride + Boronates
Reaction Type
Barbier (Nucleophilic Addn)
Allylic Substitution
Umpolung / Migratory Insertion
Regioselectivity
Favors -adduct (Branched)
Ligand Dependent (Linear vs Branched)
Highly Branched Selective
Stereoselectivity ()
Low to Moderate (Syn/Anti ~ 60:40)
High (>95:5 with chiral ligands)
High (Z-selective)
Enantioselectivity ()
N/A (Racemic without chiral Lewis Acid)
Excellent (>90% ee)
Excellent (>95% ee)
Operational Ease
High (Water tolerant, open air)
Low (Schlenk line, dry solvents)
Moderate (Inert atmosphere)
Primary Risk
Wurtz-coupling byproducts
-Cl elimination to allene
Catalyst poisoning
Critical Assessment[1][2]
Indium (Method A) is the "workhorse." It is exceptionally reliable for generating the carbon framework. However, it fails to control absolute stereochemistry without stoichiometric chiral additives.
Palladium (Method B) offers superior enantiocontrol. However, a specific risk exists:
-chloride elimination . If the Pd-catalyst coordinates too strongly or the reaction temperature is too high, the 2-chloroallyl complex can eliminate Pd-Cl to form an allene, destroying the desired vinyl chloride functionality.
This protocol is selected for its high reproducibility and tolerance of functional groups, making it the industry standard for initial scaffold synthesis.
Objective: Synthesis of homoallylic alcohols containing a vinyl chloride handle.
Reagents & Setup
Substrate: Benzaldehyde (1.0 equiv, 1.0 mmol)
Reagent: 2,3-Dichloroprop-1-ene (1.5 equiv)
Metal: Indium powder (1.2 equiv, -100 mesh)
Solvent: THF:H
O (1:1 v/v, 0.5 M)
Additive: Sodium Iodide (0.1 equiv) – Catalyst for activation
Step-by-Step Workflow
Activation: In a 20 mL scintillation vial, suspend Indium powder (138 mg, 1.2 mmol) and NaI (15 mg, 0.1 mmol) in THF (1 mL). Sonicate for 5 minutes to activate the metal surface (Surface oxide removal).
Addition: Add the aldehyde (1.0 mmol) followed by water (1 mL). The mixture should be heterogeneous.
Observation: A mild exotherm indicates successful oxidative addition of In(0) into the allylic C-Cl bond.
Reaction: Stir vigorously at room temperature for 4–6 hours.
Monitoring: TLC (Hexane/EtOAc 8:1). Look for the disappearance of the aldehyde. The product usually runs slightly lower than the starting material.
Quench & Workup: Quench with 1M HCl (2 mL) to dissolve indium salts. Extract with EtOAc (
mL). Wash combined organics with brine, dry over NaSO, and concentrate.
Purification: Flash column chromatography. Note: The vinyl chloride is stable on silica gel.
Self-Validating Checkpoints
Checkpoint 1 (Color): The reaction mixture should turn turbid/grey as the Indium is consumed. If the Indium powder remains shiny/metallic after 1 hour, add another 0.1 equiv of NaI.
Checkpoint 2 (NMR): In the
H NMR of the crude, look for the vinyl chloride protons. They typically appear as two singlets (or narrow doublets) around 5.3–5.5 ppm. If you see a signal at 4.8–5.0 ppm (terminal alkene), you may have lost the chlorine (unlikely with Indium) or used the wrong allyl precursor.
Mechanistic Visualization (Indium Pathway)
The following diagram details the Zimmerman-Traxler transition state that dictates the stereochemical outcome in the Indium-mediated protocol.
Figure 2: Mechanistic pathway of Indium-mediated chloroallylation showing the origin of